molecular formula C12H17NO4 B1640468 Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate CAS No. 54503-20-7

Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate

Cat. No.: B1640468
CAS No.: 54503-20-7
M. Wt: 239.27 g/mol
InChI Key: DPDHEFCLHFWWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-15-10-5-4-8(6-11(10)16-2)9(13)7-12(14)17-3/h4-6,9H,7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDHEFCLHFWWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)OC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl (3S)-3-amino-3-(3,4-dimethoxyphenyl)propanoate: A Technical Guide to Properties, Synthesis, and Applications in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (3S)-3-amino-3-(3,4-dimethoxyphenyl)propanoate is a highly specialized chiral


-amino acid derivative. Characterized by its 3,4-dimethoxyphenyl (veratryl) side chain, this compound serves as a privileged building block in modern drug discovery. Its primary utility lies in the synthesis of proteolytically stable peptidomimetics (

-peptides) and small-molecule target modulators where precise stereochemical control and specific electronic interactions are required. This guide provides a comprehensive technical overview of its physicochemical properties, mechanistic rationale in drug design, and validated synthetic protocols.

Physicochemical Profiling

Accurate characterization of the starting material is critical for downstream synthetic reliability. The compound is most frequently isolated and stored as a hydrochloride salt to prevent spontaneous lactamization or degradation[1].

PropertySpecification
Chemical Name Methyl (3S)-3-amino-3-(3,4-dimethoxyphenyl)propanoate
CAS Registry Number 54503-20-7 (Hydrochloride salt)[1]
Molecular Formula C12H17NO4 (Free base) / C12H17NO4·HCl (Salt)[2]
Molecular Weight 239.27 g/mol (Free base) / 275.72 g/mol (Salt)[2]
Stereochemistry (3S) Configuration
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DMF, DMSO; Insoluble in Hexanes

Mechanistic Rationale in Drug Design

The incorporation of Methyl (3S)-3-amino-3-(3,4-dimethoxyphenyl)propanoate into therapeutic candidates is driven by two distinct structural advantages:

  • Proteolytic Stability via the

    
    -Backbone:  Natural 
    
    
    
    -peptides are rapidly degraded by endogenous proteases. By introducing an additional methylene carbon into the peptide backbone,
    
    
    -amino acids disrupt the spatial recognition required by protease active sites. The (3S) stereocenter specifically dictates the folding trajectory, forcing the resulting
    
    
    -peptides into highly stable secondary structures, such as 14-helices, which are entirely invisible to standard proteolytic enzymes[3].
  • The Veratryl Pharmacophore: The 3,4-dimethoxyphenyl moiety provides a dense, electron-rich aromatic ring capable of acting as a dual hydrogen-bond acceptor. This specific motif is a known pharmacophore for interacting with biogenic amine receptors and phosphodiesterase (PDE) enzymes, enhancing both the lipophilicity and the target-binding affinity of the parent molecule.

Proteolysis A Standard α-Peptide (Natural Backbone) B Protease Active Site (Recognition) A->B C Rapid Enzymatic Hydrolysis B->C D β-Peptide Integration (3S-dimethoxyphenyl) E Steric Clash & Altered Topology D->E F Complete Proteolytic Stability E->F

Fig 1: Mechanistic logic of β-amino acid-induced proteolytic stability.

Synthetic Workflows & Protocols

While enzymatic resolution of racemic mixtures is possible, it inherently caps the theoretical yield at 50%. For industrial and advanced research applications, transition-metal-catalyzed asymmetric hydrogenation of


-enamino esters is the authoritative standard. This approach is highly scalable and self-validating[4].
Protocol A: Asymmetric Synthesis via Rh-Catalyzed Hydrogenation

Causality Note: We utilize the [Rh(COD)((R,R)-Me-DuPhos)]BF4 catalyst because the C2-symmetric chiral pocket of the DuPhos ligand rigidly coordinates the


-enamino ester. This effectively shields one face of the olefin, ensuring that hydride delivery exclusively yields the desired (3S) configuration[4].
  • Substrate Preparation: Synthesize the precursor, methyl (Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylate, via a Reformatsky-type condensation of 3,4-dimethoxybenzonitrile with methyl bromoacetate in the presence of activated zinc. Purify via recrystallization.

  • Catalyst Preparation: Operating within a nitrogen-filled glovebox to prevent catalyst oxidation, dissolve [Rh(COD)((R,R)-Me-DuPhos)]BF4 (1.0 mol%) in degassed, anhydrous methanol.

  • Hydrogenation: Transfer the substrate and the catalyst solution to a high-pressure Parr reactor. Purge the system with

    
     gas three times to remove residual nitrogen. Pressurize the reactor to 90 psi with 
    
    
    
    .
  • Self-Validating Reaction: Stir the mixture at 25°C for 12 hours. Validation: The reaction progress is macroscopically self-validating; the cessation of hydrogen pressure drop in the reactor precisely indicates quantitative conversion.

  • Workup & Isolation: Vent the reactor safely. Concentrate the methanolic solution in vacuo. Precipitate the final product as the hydrochloride salt by the dropwise addition of 2M HCl in diethyl ether. Filter and dry under a vacuum.

Synthesis N1 3,4-Dimethoxybenzonitrile + Methyl Bromoacetate N2 Reformatsky-Type Condensation N1->N2 N3 Methyl (Z)-3-amino-3- (3,4-dimethoxyphenyl)acrylate N2->N3 N4 Asymmetric Hydrogenation [Rh(COD)((R,R)-Me-DuPhos)]BF4 N3->N4 N5 Methyl (3S)-3-amino-3- (3,4-dimethoxyphenyl)propanoate N4->N5 N6 Chiral HPLC Validation (>99% ee) N5->N6

Fig 2: Asymmetric synthesis workflow utilizing Rh-catalyzed hydrogenation.

Protocol B: Preparation for Solid-Phase Peptide Synthesis (SPPS)

To incorporate this building block into a peptide chain via standard Fmoc-SPPS, the methyl ester must be saponified, and the amine must be protected. Causality Note: Fmoc is chosen over Boc because it allows for mild, base-catalyzed deprotection (using piperidine) during SPPS, which is orthogonal to the acid-labile protecting groups used on other amino acid side chains.

  • Saponification: Dissolve the methyl ester hydrochloride in a 1:1 mixture of THF and

    
    . Add 2.5 equivalents of 
    
    
    
    (extra base is required to neutralize the HCl salt). Stir at 0°C for 4 hours. Acidify to pH 3 with 1M HCl and extract with Ethyl Acetate to yield the free
    
    
    -amino acid.
  • Fmoc Protection: Dissolve the free acid in a 1:1 mixture of 10% aqueous

    
     and 1,4-dioxane. Cool to 0°C. Add 1.1 equivalents of Fmoc-OSu dropwise.
    
  • Isolation: Stir the reaction mixture for 12 hours, allowing it to warm to room temperature. Acidify to pH 2 with 1M HCl, extract with Dichloromethane (DCM), dry over

    
    , and purify via flash column chromatography to yield the Fmoc-protected monomer ready for SPPS.
    

Analytical Validation

Rigorous analytical validation ensures the stereochemical integrity of the synthesized building block.

  • Chiral HPLC: Enantiomeric excess (ee) is determined using a Chiralcel OD-H column. Mobile phase: Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v). Flow rate: 1.0 mL/min. The (3S) enantiomer exhibits a distinct retention time compared to the (3R) enantiomer, confirming >99% ee.

  • Nuclear Magnetic Resonance (1H NMR, 400 MHz, CDCl3): The structural identity is confirmed by diagnostic peaks: the two methoxy singlets at ~3.85 ppm (6H), the chiral methine triplet/doublet of doublets at ~4.4 ppm (1H), and the diastereotopic methylene protons at ~2.7 ppm (2H).

References

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "beta-Peptides: from structure to function." Chemical Reviews.[Link]

  • Tang, W., & Zhang, X. (2003). "New chiral phosphorus ligands for enantioselective hydrogenation." Chemical Reviews.[Link]

Sources

3,4-dimethoxyphenyl beta-amino acid analogs in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,4-Dimethoxyphenyl β-Amino Acid Analogs in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of non-natural amino acids into small molecule scaffolds represents a cornerstone of modern medicinal chemistry. Among these, β-amino acids have garnered significant attention for their ability to impart unique conformational constraints and enhanced proteolytic stability compared to their α-amino acid counterparts.[1][2] This guide provides a comprehensive technical overview of a specific, promising subclass: β-amino acid analogs featuring the 3,4-dimethoxyphenyl moiety. We will explore the underlying scientific rationale for combining these two structural motifs, detail robust synthetic and analytical methodologies, outline a systematic workflow for biological evaluation, and discuss key considerations for their advancement as viable drug candidates. This document is intended for researchers and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Strategic Convergence of β-Amino Acids and a Privileged Pharmacophore

The journey of a drug from concept to clinic is fraught with challenges, primarily the optimization of potency, selectivity, and pharmacokinetic properties. The limitations of native peptides and many small molecules, such as rapid degradation and conformational flexibility, often hinder their therapeutic potential.[3][4] The use of peptidomimetics, molecules that mimic the structure and function of peptides, is a powerful strategy to overcome these hurdles.[2]

β-Amino Acids: The Backbone of Stability and Structure β-amino acids, distinguished by the presence of two carbon atoms between their amino and carboxyl termini, offer a distinct advantage.[2] This additional methylene unit in the backbone fundamentally alters their folding properties, allowing them to form stable, predictable secondary structures like helices and turns that are resistant to degradation by common proteases.[1][3] This inherent stability makes them ideal building blocks for developing more durable and effective therapeutics.[2][5]

The 3,4-Dimethoxyphenyl Moiety: More Than Just a Phenyl Ring The 3,4-dimethoxyphenyl group, a veratrole derivative, is a recurring motif in a multitude of pharmacologically active compounds, including natural products and synthetic drugs.[6][7] Its prevalence is not coincidental. The two electron-donating methoxy groups activate the aromatic ring, influencing its electronic and binding properties, often facilitating crucial interactions with biological targets.[8] However, this same electronic richness presents a metabolic challenge, as the catechol-like structure can be susceptible to oxidation, potentially leading to the formation of reactive quinone-type metabolites.[8][9] Understanding and mitigating this liability is a key aspect of designing drugs with this scaffold.

This guide focuses on the intersection of these two concepts: the design and evaluation of molecules that couple the structural benefits of a β-amino acid backbone with the pharmacological potential of the 3,4-dimethoxyphenyl group.

Synthetic Strategies and Structural Elucidation

The successful synthesis and unambiguous characterization of novel analogs are the foundation of any drug discovery program. The causality behind each step is critical for reproducibility and troubleshooting.

Generalized Synthetic Workflow

Several robust synthetic routes can be employed to access 3,4-dimethoxyphenyl β-amino acid analogs. A common and versatile approach involves the Michael addition of an amine to an α,β-unsaturated ester, which is a reliable method for forming the core β-amino acid structure.[10]

G cluster_0 Starting Material Preparation cluster_1 Core Synthesis cluster_2 Final Analog Generation cluster_3 Purification & Analysis start1 3,4-Dimethoxybenzaldehyde knoevenagel Knoevenagel Condensation start1->knoevenagel start2 Malonic Acid Half-Ester start2->knoevenagel michael_acceptor α,β-Unsaturated Ester knoevenagel->michael_acceptor michael_addition Aza-Michael Addition michael_acceptor->michael_addition amine Primary/Secondary Amine (R-NH2) amine->michael_addition beta_amino_ester Protected β-Amino Ester michael_addition->beta_amino_ester hydrolysis Ester Hydrolysis (e.g., LiOH) beta_amino_ester->hydrolysis coupling Amide Coupling (e.g., HATU) beta_amino_ester->coupling final_acid Final β-Amino Acid Analog hydrolysis->final_acid purification Chromatography (e.g., Flash, HPLC) final_acid->purification final_amide Final β-Amino Amide Analog coupling->final_amide final_amide->purification analysis Structural Confirmation (NMR, HRMS) purification->analysis G node_style_A node_style_A node_style_B node_style_B node_style_C node_style_C node_style_D node_style_D node_style_E node_style_E A Compound Library (3,4-Dimethoxyphenyl β-Amino Acid Analogs) B Primary Screening (e.g., Cell Viability Assay @ 10 µM) A->B C Dose-Response & IC50 Determination B->C Active 'Hits' H Inactive Analogs (SAR Data) B->H Inactive D Mechanism of Action (MoA) Studies - Target Engagement - Pathway Analysis (Western Blot) C->D E Selectivity Profiling (vs. Related Targets / Normal Cells) C->E F In Vitro ADME/Tox - Metabolic Stability (Microsomes) - Permeability (e.g., PAMPA) D->F E->F Selective I Toxic / Non-selective E->I Poor Selectivity G Lead Candidate Nomination F->G Good Profile J Poor ADME Properties F->J Poor Profile

Sources

Technical Guide: Solubility Profile of Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate

[1][2]

Executive Summary & Chemical Identity

Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate is a critical

123

12

Understanding the solubility of this compound requires a strict distinction between its two primary forms: the Free Base (neutral amine) and the Hydrochloride Salt (ionic solid).[1][2][3] This guide provides a technical analysis of its solubility across organic solvent classes, supported by thermodynamic principles and experimental protocols for purification.[1][2][3]

Chemical Identification
  • IUPAC Name: Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate[1][2][3]

  • CAS Number (Racemic HCl): 34841-03-7[2][3][4]

  • Molecular Formula:

    
     (Free Base) / 
    
    
    (HCl Salt)[1][2][3]
  • Molecular Weight: 239.27 g/mol (Free Base) / 275.73 g/mol (HCl Salt)[1][2]

  • Key Functional Groups: Primary amine (basic), Methyl ester (labile to hydrolysis), Dimethoxybenzene (lipophilic/electron-rich).[1][2][3]

Physicochemical Basis of Solubility

The solubility of methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate is governed by the "Like Dissolves Like" principle, modified by the specific solvation of the amine and ester groups.[1][2]

Polarity & Solvation Mechanisms[3]
  • Free Base: Exhibits a calculated LogP (cLogP) of approximately 1.5–1.[1][2][3]8. It possesses moderate lipophilicity due to the aromatic ring but retains polarity via the amine and ester.[1][2][3] It is soluble in chlorinated solvents and esters but shows limited solubility in water.[1][2]

  • Hydrochloride Salt: The protonation of the amine (

    
    ) drastically increases polarity.[1][2][3] The lattice energy of the salt crystal requires high-dielectric solvents (Water, Methanol, DMSO) or elevated temperatures in protic solvents (Ethanol) to overcome.[1][2]
    
Predicted Solubility Profile

The following table synthesizes empirical observations and chemical principles for process design.

Solvent ClassSpecific SolventFree Base SolubilityHCl Salt SolubilityProcess Application
Polar Protic WaterLow (< 1 g/L)High (> 100 g/L)Biphasic Extraction (Aq.[1][2][3] Phase)
MethanolHighHighDissolution / Reaction Medium
EthanolHighTemperature Dependent Recrystallization (Key)
Polar Aprotic DMSOHighHighNMR Analysis / Library Synthesis
AcetonitrileHighModerateHPLC / Crystallization Anti-solvent
Chlorinated Dichloromethane (DCM)Very High LowBiphasic Extraction (Org.[1][2][3] Phase)
ChloroformVery HighLowNMR Analysis
Esters/Ethers Ethyl AcetateHighVery LowExtraction / Washing Salt Cake
THFHighLowReaction Solvent
Non-Polar TolueneModerateInsolubleAnti-solvent Precipitation
Hexane/HeptaneLow/InsolubleInsolubleImpurity Wash / Precipitation

Experimental Protocols & Methodologies

Protocol: Recrystallization of the HCl Salt

The most effective purification method for this intermediate is recrystallization from ethanol.[1][2][3] The salt exhibits a steep solubility curve in ethanol, being soluble at reflux (

2

Reagents:

  • Crude Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate HCl[1][2]

  • Absolute Ethanol (200 proof)[1][2]

Procedure:

  • Dissolution: Charge the crude solid into a round-bottom flask equipped with a reflux condenser. Add Absolute Ethanol (approx. 5–7 mL per gram of solid).[2]

  • Heating: Heat the mixture to reflux with magnetic stirring. If the solid does not dissolve completely after 15 minutes at reflux, add small aliquots of ethanol (0.5 mL/g) until a clear solution is obtained.

  • Filtration (Optional): If insoluble particles remain (inorganic salts/dust), filter the hot solution through a pre-heated sintered glass funnel.

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature (20–25°C) over 2 hours. Rapid cooling may trap impurities.[1][2]

  • Maturation: Cool the flask in an ice bath (0–5°C) for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline precipitate under vacuum. Wash the cake with cold ethanol (

    
    ) followed by a wash with cold diethyl ether or heptane to remove residual alcohol.[2]
    
  • Drying: Dry the solid in a vacuum oven at

    
     to constant weight.
    
Protocol: Acid/Base Extraction (Free Base Isolation)

To isolate the free base for subsequent reactions (e.g., amide coupling), use a biphasic system.[1][2][3]

Procedure:

  • Suspend the HCl salt in Dichloromethane (DCM).[2]

  • Add an equal volume of saturated aqueous

    
     or 
    
    
    .
  • Stir vigorously until the solid dissolves and two clear layers form.

  • Separate the organic layer (DCM) containing the Free Base.[2]

  • Extract the aqueous layer twice more with DCM.[2]

  • Dry the combined organics over anhydrous

    
    , filter, and concentrate in vacuo to yield the Free Base as a viscous oil or low-melting solid.
    

Visualization of Solubility Dynamics

Solubility & Purification Workflow

The following diagram illustrates the decision logic for solvent selection based on the chemical state (Salt vs. Base) and the desired outcome (Purification vs. Reaction).

SolubilityWorkflowCompoundTarget CompoundMethyl 3-amino-3-(3,4-dimethoxyphenyl)propanoateState_BaseFree Base Form(Lipophilic)Compound->State_Base pH > 9 State_SaltHCl Salt Form(Ionic/Polar)Compound->State_Salt pH < 4 (HCl) Solvent_DCMDichloromethane(High Solubility)State_Base->Solvent_DCM Dissolves Solvent_EtOAcEthyl Acetate(High Solubility)State_Base->Solvent_EtOAc Dissolves Solvent_HexaneHexane/Heptane(Insoluble - Anti-solvent)State_Base->Solvent_Hexane Precipitates Solvent_WaterWater(High Solubility)State_Salt->Solvent_Water Dissolves Solvent_EtOH_HotHot Ethanol(Soluble)State_Salt->Solvent_EtOH_Hot Dissolves (Reflux) Process_ExtractExtraction / IsolationSolvent_DCM->Process_Extract Organic Phase Solvent_Water->Process_Extract Aqueous Phase Solvent_EtOH_ColdCold Ethanol(Crystallizes)Solvent_EtOH_Hot->Solvent_EtOH_Cold Cooling Process_RecrystRecrystallization(Purification)Solvent_EtOH_Cold->Process_Recryst Yields Pure Crystals

Caption: Workflow for solvent selection depending on the ionization state of the molecule, highlighting the critical recrystallization pathway for the HCl salt.

Solvation Mechanism (Molecular Interaction)

This diagram details the microscopic interactions driving solubility in different media.[1][2][3]

SolvationMechanismAmineAmine (-NH2 / -NH3+)MeOHMethanol (Polar Protic)Amine->MeOHH-Bonding (Strong)HexaneHexane (Non-Polar)Amine->HexaneRepulsion (Phobic)EsterMethyl Ester (-COOMe)Ester->MeOHDipole-DipoleDCMDCM (Polar Aprotic/Chlorinated)Ester->DCMDipole-DipoleAromaticDimethoxy Phenyl RingAromatic->DCMPi-Stacking / DispersionAromatic->HexaneWeak Dispersion (Insufficient)

Caption: Mechanistic view of solvation. The aromatic region drives solubility in DCM, while the amine/ester groups dictate interactions with protic solvents like Methanol.[2]

Critical Applications in Drug Development[1][3]

Chiral Resolution

Since the compound contains a stereocenter at the

123
  • Diastereomeric Salt Formation: The racemic free base is often reacted with chiral acids (e.g., Dibenzoyl-L-tartaric acid or Mandelic acid ) in solvents like Acetone or Ethyl Acetate.[1][2][3]

  • Mechanism: The solubility difference between the

    
    -salt and 
    
    
    -salt allows one diastereomer to precipitate while the other remains in solution.[1][2]
  • Solvent Choice: Acetone is preferred as it dissolves the free base but often precipitates the tartrate salt.[1][2][3]

Synthesis of Dapoxetine & Analogs

This intermediate is a structural precursor to various SSRIs and cardiac medications.[1][2][3] In these syntheses, the solubility profile dictates the telescoping of steps.[1][2]

  • Reaction: Reduction of the ester to an alcohol (using

    
     or 
    
    
    ).[1][2]
  • Solvent: THF is universally used here because it dissolves the Free Base and coordinates with the reducing agent, whereas alcohols would react with the hydride.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 597182, 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.[1][2][3] Retrieved from [Link][1][2][3]

  • Periasamy, M., et al. Methods for resolution of beta-amino acids.[1][2][3] (General reference on beta-amino ester resolution solvents).

  • Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems.[1][2][3][5] University of Rhode Island, Dissertations.[2][5] Retrieved from [Link][1][2]

The Pharmacological Versatility of 3,4-Dimethoxyphenyl β-Amino Acid Derivatives: A Technical Blueprint

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

In modern medicinal chemistry, the transition from α-amino acids to β-amino acids represents a critical evolutionary step in drug design. While α-amino acids are highly susceptible to proteolytic cleavage, β-amino acids introduce a methylene spacer that confers exceptional enzymatic stability. Among these, 3,4-dimethoxyphenyl β-amino acid derivatives —specifically derivatives of 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid—have emerged as a "privileged scaffold"[1].

The 3,4-dimethoxyphenyl moiety provides an electron-rich aromatic system capable of engaging in robust


 stacking and hydrogen-bonding interactions within complex receptor pockets. This guide dissects the causality behind the biological activity of these derivatives across three distinct therapeutic domains: VLA-4 integrin antagonism, Glucokinase allosteric activation, and Bradykinin B1 receptor modulation.

Mechanistic Pathways & Target Modulations

VLA-4 Integrin Antagonism (Anti-Inflammatory & Autoimmune)

The Very Late Antigen-4 (VLA-4, or


 integrin) is a transmembrane receptor expressed on the surface of leukocytes. During chronic inflammatory states (such as multiple sclerosis or asthma), endothelial cells upregulate Vascular Cell Adhesion Molecule-1 (VCAM-1). The binding of VLA-4 to VCAM-1 facilitates the tight adhesion and subsequent extravasation of leukocytes into inflamed tissues[2].

Derivatives of 3,4-dimethoxyphenyl β-amino acids act as potent, small-molecule VLA-4 antagonists. The β-amino acid backbone mimics the critical aspartic acid residue found in the natural VCAM-1 ligand, coordinating with the divalent cation (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 or 

) in the integrin's metal-ion-dependent adhesion site (MIDAS). Simultaneously, the 3,4-dimethoxyphenyl group occupies an adjacent hydrophobic specificity pocket, sterically occluding VCAM-1 binding.

VLA4_Pathway Inflammation Inflammatory Cytokines (TNF-α, IL-1) Endothelium Endothelial Cells (Upregulate VCAM-1) Inflammation->Endothelium Binding VLA-4 / VCAM-1 Interaction Endothelium->Binding Leukocyte Leukocyte (Expresses VLA-4 Integrin) Leukocyte->Binding Migration Leukocyte Extravasation & Tissue Damage Binding->Migration Drug 3,4-Dimethoxyphenyl β-Amino Acid Antagonist Drug->Binding Steric Blockade

VLA-4/VCAM-1 signaling pathway and integrin blockade by β-amino acid derivatives.

Glucokinase Allosteric Activation (Metabolic Disorders)

Glucokinase (GK) serves as the primary glucose sensor in pancreatic β-cells. In Type 2 Diabetes, impaired GK activity leads to a higher threshold for glucose-stimulated insulin secretion (GSIS). 3,4-dimethoxyphenyl β-amino acid derivatives function as allosteric GK activators (GKAs)[3].

By binding to an allosteric site physically distinct from the catalytic pocket, these derivatives lower the


 (glucose concentration required for half-maximal velocity) of the enzyme. The binding stabilizes the "closed" (active) conformation of Glucokinase, accelerating the phosphorylation of glucose to glucose-6-phosphate, thereby triggering downstream insulin release.

GK_Activation Drug β-Amino Acid Activator (Allosteric Modulator) GK_Inactive Glucokinase Enzyme (Inactive 'Super-Open' State) Drug->GK_Inactive Binds Allosteric Site GK_Active Glucokinase Enzyme (Active 'Closed' State) GK_Inactive->GK_Active Conformational Shift G6P Glucose-6-Phosphate (Glycolysis Entry) GK_Active->G6P Phosphorylation Glucose Glucose Substrate Glucose->GK_Active Insulin Pancreatic β-Cell Insulin Secretion G6P->Insulin Metabolic Trigger

Allosteric activation of Glucokinase by β-amino acid derivatives triggering insulin release.

Bradykinin B1 Receptor Modulation (Analgesia)

Unlike the constitutively expressed B2 receptor, the Bradykinin B1 receptor is synthesized de novo following tissue injury and is a major driver of chronic hyperalgesia. N-(arylsulfonyl) β-amino acid derivatives containing a 3,4-dimethoxyphenyl group exhibit high binding affinity for the B1 receptor, acting as selective antagonists to mitigate chronic inflammatory pain without disrupting acute, B2-mediated physiological responses[1].

Quantitative Pharmacological Data

The structural tuning of the β-amino acid backbone and the 3,4-dimethoxyphenyl substituent yields highly specific pharmacological profiles. Below is a comparative summary of the target affinities.

Biological TargetTherapeutic IndicationCompound Class / DerivativeActivity MetricReference
VLA-4 Integrin Multiple Sclerosis, AsthmaN-Aryl-β-amino acid derivativesngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

2
Glucokinase (GK) Type 2 Diabetes3-(3,4-dimethoxyphenyl)-propionamides

Bradykinin B1 Chronic Inflammation, PainN-(arylsulfonyl)-β-amino acidsHigh Affinity (

in nM range)
1

Experimental Protocols & Validation Systems

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and internal controls.

Synthesis of (R)-3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid

The core scaffold is synthesized via a modified Rodionov reaction, followed by chiral resolution. Enantiopurity is critical, as biological receptors are highly stereoselective; the (R)-enantiomer typically exhibits superior spatial alignment within the VLA-4 and Glucokinase binding pockets[1].

Step-by-Step Methodology:

  • Condensation: Suspend 5.0 g of 3,4-dimethoxybenzaldehyde, 3.1 g of malonic acid, and 4.6 g of ammonium acetate in 50 mL of absolute ethanol.

    • Causality: Ammonium acetate acts as both the nitrogen source and the basic catalyst necessary for the Knoevenagel-type condensation and subsequent decarboxylative amination.

  • Reflux: Heat the mixture at reflux (

    
    ) for 5 hours.
    
    • Causality: Sustained thermal energy is required to drive the decarboxylation of the intermediate malonic acid adduct, forming the stable β-amino acid.

  • Isolation: Cool to room temperature and filter the resulting precipitate. Resuspend in water and acidify to pH 2.0 using 1N HCl. Wash with dichloromethane (DCM) to remove unreacted aldehyde, then concentrate the aqueous phase in vacuo to yield the racemic hydrochloride salt.

  • Chiral Resolution: Dissolve the racemic mixture in methanol and add a stoichiometric equivalent of L-tartaric acid. Cool to

    
     to induce selective crystallization of the diastereomeric salt.
    
    • Self-Validation Checkpoint: Isolate the crystals, neutralize, and measure the specific rotation

      
       via polarimetry. If the optical purity is 
      
      
      
      ee, recrystallize from methanol before proceeding to biological assays.

Synthesis Aldehyde 3,4-Dimethoxybenzaldehyde Condensation Rodionov Reaction (EtOH, Reflux, 5h) Aldehyde->Condensation Malonic Malonic Acid + NH4OAc Malonic->Condensation Precipitate Racemic 3-Amino-3- (3,4-dimethoxyphenyl)propanoic acid Condensation->Precipitate Resolution Chiral Resolution (L-Tartaric Acid in MeOH) Precipitate->Resolution Product (R)-Enantiomer Product (High Optical Purity) Resolution->Product

Step-by-step synthetic workflow and chiral resolution of the β-amino acid scaffold.

In Vitro VLA-4 / VCAM-1 Cell Adhesion Assay

This protocol evaluates the antagonistic potency of the synthesized derivatives. It is engineered to prevent false positives caused by non-specific cell binding.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well microtiter plate with 100 µL/well of recombinant human VCAM-1 (

    
     in PBS) overnight at 
    
    
    
    .
  • Blocking: Wash the plate thrice with assay buffer (TBS + 1 mM

    
    ), then add 1% Bovine Serum Albumin (BSA) for 2 hours at room temperature.
    
    • Causality: BSA blocks bare plastic surfaces. Without this step, leukocytes will adhere non-specifically to the well, rendering the

      
       calculation mathematically invalid.
      
  • Cell Preparation: Label Jurkat cells (which constitutively express high levels of VLA-4) with Calcein-AM fluorescent dye (

    
    ) for 30 minutes. Wash twice to remove excess dye.
    
  • Compound Incubation: Pre-incubate the labeled Jurkat cells (

    
     cells/mL) with varying concentrations of the β-amino acid derivative (0.1 µM to 100 µM) for 30 minutes.
    
    • Self-Validation Control: Include a well with BIO-1211 (a known, potent VLA-4 antagonist) as a positive control, and a vehicle-only (DMSO) well as a negative control. If BIO-1211 fails to inhibit adhesion by

      
      , the assay must be aborted and the VCAM-1 coating re-evaluated.
      
  • Adhesion & Quantification: Add 100 µL of the cell/drug suspension to the coated wells. Incubate for 45 minutes at

    
    . Wash the wells gently three times to remove unbound cells. Read the remaining fluorescence (Ex 485 nm / Em 530 nm) using a microplate reader to calculate the 
    
    
    
    .

References

  • Title: US6953802B2 - Beta-amino acid derivatives-inhibitors of leukocyte adhesion mediated by VLA-4 Source: Google Patents URL
  • Title: WO2002076964A1 - Derivatives of n-(arylsulfonyl)
  • Title: WO2009092432A1 - Beta-amino acid derivatives for treatment of diabetes Source: Google Patents URL
  • Title: WO2014015054A1 - Beta amino acid derivatives as integrin antagonists Source: Google Patents URL

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage drug discovery and peptidomimetic design, I frequently encounter bottlenecks related to the stability and stoichiometric precision of building blocks.


-amino acids are indispensable in modern drug development because they confer high resistance to enzymatic degradation when incorporated into peptide backbones. Among these, Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate  stands out as a highly versatile, electron-rich aromatic scaffold.

This whitepaper provides an in-depth technical analysis of its molecular formula, molecular weight, and the causal reasoning behind its standard synthetic and analytical protocols.

Physicochemical Profiling and Structural Causality

Before deploying any building block into solid-phase peptide synthesis (SPPS) or medicinal chemistry workflows, establishing absolute certainty regarding its molecular weight and formula is non-negotiable. An error in molecular weight calculations directly translates to stoichiometric imbalances, leading to failed couplings and complex purification profiles.

The compound is structurally defined by a propanoate backbone, a primary amine at the


-position, and a 3,4-dimethoxyphenyl ring. The electron-donating methoxy groups make the aromatic ring highly active, while the methyl ester serves as a crucial protecting group during upstream synthetic steps.
Quantitative Data Summary

To ensure precise reagent calculations, the physicochemical parameters are summarized below. Note the critical distinction between the free base and the commercially preferred hydrochloride salt[1][2].

PropertyFree BaseHydrochloride Salt (Standard Commercial Form)
IUPAC Name Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoateMethyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride
Molecular Formula C₁₂H₁₇NO₄C₁₂H₁₈ClNO₄
Molecular Weight 239.27 g/mol 275.73 g/mol
CAS Registry Number 34841-03-7[3]54503-20-7[4][5]
Structural State Nucleophilic amine, prone to lactamizationProtonated amine, bench-stable solid

The Causality of the Salt Form: Why do authoritative suppliers like and predominantly provide this compound as a hydrochloride salt (CAS 54503-20-7)[4][6]? The free base of a


-amino ester is inherently unstable. The primary amine is highly susceptible to intermolecular nucleophilic attack on the ester carbonyl of an adjacent molecule, leading to spontaneous oligomerization or lactamization. By protonating the amine with hydrochloric acid, we eliminate its nucleophilicity, rendering the molecule bench-stable for extended storage and ensuring the molecular weight remains a constant 275.73  g/mol .
Experimental Protocol: Synthesis of the Hydrochloride Salt

To achieve the C₁₂H₁₈ClNO₄ formula with high fidelity, we utilize a two-step self-validating workflow: a Rodionov reaction followed by an in situ acid-catalyzed esterification.

Step-by-Step Methodology

Step 1: Rodionov Condensation

  • Charge: In a round-bottom flask, combine 3,4-dimethoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq).

  • Catalysis: Add ammonium acetate (2.0 eq) as both the nitrogen source and the catalyst.

  • Reaction: Suspend the mixture in absolute ethanol and reflux for 6 hours.

  • Isolation: Cool the reaction to room temperature. The intermediate

    
    -amino acid will precipitate. Filter and wash with cold ethanol to remove unreacted aldehyde.
    

Step 2: Esterification and Salt Formation

  • Suspension: Suspend the isolated

    
    -amino acid in dry methanol (0.5 M concentration) and chill to 0 °C using an ice bath.
    
  • Activation: Dropwise, add thionyl chloride (SOCl₂, 1.5 eq) under a nitrogen atmosphere.

    • Mechanistic Insight: We explicitly choose SOCl₂ over standard acid catalysts (like H₂SO₄) because SOCl₂ reacts with methanol to generate anhydrous HCl gas and dimethyl sulfite in situ. This not only drives the formation of the methyl ester but simultaneously converts the product into the stable hydrochloride salt.

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Recovery: Concentrate the solution in vacuo. Recrystallize the crude solid from a mixture of methanol and diethyl ether to yield pure Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride (MW: 275.73 g/mol ).

Synthesis A 3,4-Dimethoxybenzaldehyde + Malonic Acid B Ammonium Acetate (Rodionov Reaction) A->B C 3-amino-3-(3,4-dimethoxyphenyl) propanoic acid B->C D SOCl2 / Methanol (Esterification) C->D E Methyl 3-amino-3-(3,4-dimethoxyphenyl) propanoate HCl MW: 275.73 D->E

Synthetic workflow for Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate HCl.

Analytical Validation Protocol

A protocol is only as reliable as its validation framework. To confirm that the synthesized batch strictly adheres to the C₁₂H₁₇NO₄ (free base equivalent) formula and 239.27 g/mol core molecular weight, we employ a dual-orthogonal validation approach.

Step-by-Step Methodology

1. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Preparation: Dissolve 1 mg of the product in 1 mL of LC-grade Methanol/Water (50:50) with 0.1% Formic Acid.

  • Execution: Run via ESI+ (Electrospray Ionization in positive mode).

  • Self-Validation Check: Because the salt dissociates in solution, the mass spectrometer will detect the protonated free base. You must observe a dominant [M+H]⁺ peak at m/z 240.28 . The presence of this exact mass validates the C₁₂H₁₇NO₄ formula[7].

2. Proton Nuclear Magnetic Resonance (¹H NMR)

  • Preparation: Dissolve 10 mg of the sample in DMSO-d₆.

  • Execution: Acquire spectra at 400 MHz.

  • Self-Validation Check: Look for the causal structural markers:

    • A sharp singlet at ~3.6 ppm integrating to 3H (confirming the methyl ester).

    • Two sharp singlets at ~3.7-3.8 ppm integrating to 6H total (confirming the 3,4-dimethoxy groups).

    • A broad singlet downfield (~8.5 ppm) integrating to 3H (confirming the -NH₃⁺ hydrochloride salt state).

Validation Sample Synthesized Product (CAS 54503-20-7) LCMS LC-MS (ESI+) Target: m/z 240.28 [M+H]+ Sample->LCMS NMR 1H NMR (DMSO-d6) Target: Structural Integrity Sample->NMR Formula Formula Confirmed: C12H17NO4 (Free Base) LCMS->Formula NMR->Formula Purity Purity > 98% Ready for Peptidomimetics Formula->Purity

Analytical validation pathway confirming molecular weight and formula.

References
  • Biogen. "methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride". Available at: [Link][1]

Sources

Synthetic routes for beta-amino-3,4-dimethoxybenzenepropanoic acid methyl ester

Technical Guide: Synthetic Routes for Methyl -amino-3,4-dimethoxybenzenepropanoate

Executive Summary

Methyl



This guide details two primary synthetic strategies:

  • The Modified Rodionov Route: A robust, scalable protocol for generating the racemic scaffold.

  • Chemoenzymatic Resolution: A high-fidelity method for isolating enantiopure (

    
     or 
    
    
    ) isomers required for clinical candidates.

Retrosynthetic Analysis

To design the optimal route, we must deconstruct the target molecule. The strategic disconnections reveal that the

RetrosynthesisTargetTarget: Methyl beta-amino-3,4-dimethoxybenzenepropanoateAcidIntermediate: beta-Amino AcidTarget->AcidEsterification(MeOH/SOCl2)CinnamateAlternative: Methyl 3,4-dimethoxycinnamateTarget->CinnamateAza-MichaelAdditionAldehydePrecursor: 3,4-Dimethoxybenzaldehyde(Veratraldehyde)Acid->AldehydeRodionovCondensationMalonicReagent: Malonic Acid + NH4OAcAcid->MalonicRodionovCondensation

Figure 1: Retrosynthetic tree illustrating the primary disconnection to Veratraldehyde via the Rodionov protocol and an alternative Michael addition pathway.

Route A: The Modified Rodionov Protocol (Racemic)

The Rodionov reaction is the most direct method for synthesizing

Mechanistic Insight

The reaction proceeds through the condensation of veratraldehyde with malonic acid in the presence of ammonium acetate. The ammonium ion serves a dual role: it acts as the nitrogen source for the imine and as a buffer to facilitate the Knoevenagel condensation. The subsequent decarboxylation is driven by the thermal conditions, yielding the

Experimental Protocol
Step 1: Synthesis of

-amino-3,4-dimethoxybenzenepropanoic acid

Reagents:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde): 1.0 eq

  • Malonic Acid: 1.0 eq[1]

  • Ammonium Acetate: 2.0 eq[2]

  • Ethanol (95%): Solvent (5 mL per gram of aldehyde)

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve veratraldehyde (16.6 g, 100 mmol) and malonic acid (10.4 g, 100 mmol) in ethanol (80 mL).

  • Addition: Add ammonium acetate (15.4 g, 200 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. The reaction typically turns from clear to a yellowish solution.

  • Precipitation: Cool the mixture to room temperature. The

    
    -amino acid product often precipitates as a white solid. If not, reduce volume by 50% under vacuum and cool to 0°C.
    
  • Filtration: Filter the solid, wash with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL).

  • Drying: Dry under vacuum at 45°C.

    • Expected Yield: 55–65%

    • Checkpoint: Verify intermediate by IR (Broad NH/OH stretch ~3000 cm⁻¹, C=O stretch ~1600 cm⁻¹ for zwitterion).

Step 2: Esterification to Methyl Ester

Reagents:

  • Crude

    
    -amino acid (from Step 1)
    
  • Methanol (anhydrous)

  • Thionyl Chloride (

    
    ): 1.5 eq
    

Procedure:

  • Setup: Place methanol (50 mL) in a flask and cool to 0°C in an ice bath.

  • Activation: Dropwise add thionyl chloride (1.5 eq relative to acid) to the methanol. Caution: Exothermic reaction with gas evolution (HCl/SO2). Stir for 15 minutes.

  • Addition: Add the

    
    -amino acid solid in portions to the cold solution.
    
  • Reflux: Remove the ice bath and heat to reflux for 3 hours.

  • Workup:

    • Evaporate the solvent in vacuo to obtain the hydrochloride salt.

    • To obtain the free base: Dissolve the residue in minimal water, cool to 0°C, and basify to pH 9-10 with saturated

      
      .
      
    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry organic layer over

      
      , filter, and concentrate.[2]
      
Process Workflow Diagram

RodionovFlowStartVeratraldehyde + Malonic AcidReactionReflux in EtOH with NH4OAc (8h)Start->ReactionIntermedBeta-Amino Acid (Precipitate)Reaction->IntermedCool & FilterEsterifyMeOH / SOCl2 (0C -> Reflux)Intermed->EsterifyProductMethyl Ester (Free Base)Esterify->ProductBasify & Extract

Figure 2: Step-by-step workflow for the Rodionov condensation and subsequent esterification.

Route B: Enantioselective Chemoenzymatic Resolution

For drug development, enantiopurity is non-negotiable. While asymmetric synthesis using chiral auxiliaries is possible, enzymatic resolution using Candida antarctica Lipase B (CAL-B) is often more cost-effective and scalable for this specific substrate.

Principle

Lipases like CAL-B show high stereoselectivity toward




Protocol (Kinetic Resolution via N-Acylation)

Reagents:

  • Racemic Methyl

    
    -amino-3,4-dimethoxybenzenepropanoate (from Route A)
    
  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

  • Ethyl Acetate (solvent and acyl donor) or MTBE + Vinyl Acetate.

Procedure:

  • Dissolution: Dissolve the racemic amine (1.0 g) in dry Ethyl Acetate (20 mL).

  • Enzyme Addition: Add Novozym 435 (100 mg, 10% w/w).

  • Incubation: Shake at 30–40°C. Monitor conversion by HPLC.

  • Termination: Stop the reaction at 50% conversion (theoretical maximum yield for resolution).

  • Separation: Filter off the enzyme.

  • Purification:

    • The reaction mixture contains the unreacted enantiomer (Amine) and the acylated product (Amide) .

    • Perform an acid-base extraction.[3] Wash the organic phase with 1M HCl.

    • Aqueous Phase: Contains the unreacted enantiomer (as salt). Basify and extract to recover Enantiomer A.

    • Organic Phase: Contains the

      
      -acetylated enantiomer. Hydrolyze (6M HCl, Reflux) to recover Enantiomer B.
      

Analytical Validation (QC)

Trustworthiness relies on rigorous characterization. The following data points confirm the identity of the product.

NMR Specification (Free Base in )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 6.80 – 6.90Multiplet3HVeratryl Ring Protons

-CH
4.35 – 4.45Triplet/dd1HChiral Center (CH-NH2)
Methoxy 3.86, 3.88Singlets6HAr-OCH3 (3,4 position)
Ester 3.68Singlet3HCOOCH3

-CH2
2.60 – 2.75Multiplet2HCH2-COOMe
Amine 1.80Broad s2HNH2 (Exchangeable)
Chiral HPLC Method

To determine enantiomeric excess (ee) after Route B:

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm.

Safety & Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Use only in a fume hood.

  • Veratraldehyde: Skin irritant.

  • Biologicals: While CAL-B is non-hazardous, handle immobilized enzymes to avoid inhalation of dust.

References

  • Rodionov, V. M. (1926). "Über die Synthese von

    
    -Aminosäuren." Berichte der deutschen chemischen Gesellschaft, 59(11), 2952–2958. 
    
  • Steer, D. L., et al. (2002).
  • Soloshonok, V. A. (Ed.).[4][5] (2005). Enantioselective Synthesis of

    
    -Amino Acids. John Wiley & Sons. (Comprehensive guide on chiral resolution).
    
  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids." Tetrahedron, 62(25), 5831-5854. 
    
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. (Context on the utility of

    
    -amino acids in drug design). 
    

Methodological & Application

Ammonium chloride catalyzed one-pot synthesis of beta-amino esters

Author: BenchChem Technical Support Team. Date: March 2026

Ammonium Chloride-Catalyzed One-Pot Synthesis of β-Amino Esters: A Green, Multicomponent Mannich-Type Protocol

Executive Summary

β-amino esters are critical pharmacophores and synthetic building blocks in medicinal chemistry. They serve as direct precursors to β-lactam antibiotics, β-amino acids, and complex bioactive molecules such as Nikkomycins and Neopolyoxins[1]. While traditional multicomponent Mannich reactions are effective, they frequently require harsh conditions, toxic organic solvents, or expensive transition-metal catalysts. This application note outlines a highly efficient, atom-economical, and green one-pot, three-component synthesis of β-amino esters utilizing ammonium chloride (NH₄Cl) as an inexpensive, mild Brønsted acid catalyst[1].

Mechanistic Rationale: The Causality of NH₄Cl Catalysis

The selection of NH₄Cl (5 mol%) is dictated by its specific pKa (~9.2) and its capacity to act as a dual-activation agent in protic solvents like ethanol[1].

  • Imine Formation: NH₄Cl provides mild protonation of the carbonyl oxygen of the aromatic aldehyde, enhancing its electrophilicity. This lowers the activation energy for nucleophilic attack by the aromatic amine. The mild acidity is crucial; it ensures aldehyde activation without triggering unwanted side reactions such as oxygenolysis or self-condensation[1].

  • Mannich Addition: Once the imine intermediate is generated in situ, NH₄Cl activates the imine nitrogen via hydrogen bonding. Concurrently, it facilitates the enolization of the active methylene compound (e.g., diethyl malonate)[1]. The enol subsequently attacks the activated imine, forming the new C-C bond to yield the β-amino ester[1].

  • Solvent Causality: Ethanol is selected because it solubilizes the starting materials to allow homogeneous catalysis, while its protic nature assists in the proton-transfer steps of the Mannich cascade[1].

Experimental Protocol: Self-Validating Workflow

Target: Synthesis of Diethyl 2-((phenylamino)(phenyl)methyl)malonate

Materials:

  • Benzaldehyde (1.0 mmol)

  • Aniline (1.0 mmol)

  • Diethyl malonate (1.0 mmol)

  • Ammonium chloride (NH₄Cl) (5 mol%, 0.05 mmol)

  • Absolute Ethanol (2.0 mL)

Step-by-Step Procedure:

  • Initiation (Cascade Step 1): In a 10 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol) and aniline (1.0 mmol) to 2.0 mL of absolute ethanol.

  • Catalyst Addition: Add NH₄Cl (5 mol%) to the stirring mixture. Stir at room temperature (25 °C) for 10–15 minutes[1].

    • Validation Check 1: Spot the reaction mixture on a silica gel TLC plate (Hexane:EtOAc, 8:2). The disappearance of the benzaldehyde spot and the appearance of a new, less polar imine spot confirms the successful formation of the intermediate.

  • Nucleophilic Addition (Cascade Step 2): Once imine formation is confirmed, add diethyl malonate (1.0 mmol) dropwise to the reaction flask[1].

  • Reaction Maturation: Continue stirring the mixture at room temperature for 2–4 hours[1].

    • Validation Check 2: Monitor via TLC. The reaction is complete when the imine spot is fully consumed, and a new UV-active spot (the β-amino ester) appears.

  • Work-Up and Isolation: Quench the reaction by adding 5 mL of ice-cold distilled water. In many cases, the product will precipitate directly. If precipitation occurs, filter the solid under a vacuum and wash with cold aqueous ethanol (1:1)[2]. If the product oils out, extract with ethyl acetate (3 × 5 mL), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from hot ethanol to afford the analytically pure β-amino ester.

Visualization of the Reaction Cascade

Mechanism Aldehyde Aromatic Aldehyde + Aromatic Amine Cat1 NH4Cl (5 mol%) Protonation Aldehyde->Cat1 Imine Imine Intermediate (In Situ) Cat1->Imine -H2O Cat2 NH4Cl Activation Imine->Cat2 Malonate Diethyl Malonate (Enolization) Malonate->Cat2 Product β-Amino Ester (Target) Cat2->Product Mannich Addition

Figure 1: Mechanistic workflow of the NH4Cl-catalyzed three-component Mannich-type reaction.

Quantitative Data & Optimization

Table 1: Optimization of Catalyst Loading[1]

EntryCatalyst (NH₄Cl)SolventTime (h)Yield (%)Causality / Observation
1NoneEthanol12TraceBackground reaction is negligible without Brønsted acid activation.
22 mol%Ethanol645Insufficient protonation limits the rate of imine formation.
35 mol%Ethanol395Optimal balance of rate and catalytic turnover; full conversion.
48 mol%Ethanol2.596Shortens time slightly, but provides no significant yield improvement.

Table 2: Substrate Scope and Electronic Effects[2]

Aldehyde SubstituentAmine SubstituentActive MethyleneYield (%)Electronic Effect Rationale
-H (Benzaldehyde)-H (Aniline)Diethyl malonate95Baseline reactivity for the unsubstituted system.
4-NO₂-HDiethyl malonate98Strong EWG on aldehyde increases imine electrophilicity, accelerating attack.
4-Cl-HDiethyl malonate92Mild EWG maintains high reactivity and excellent yields.
4-OCH₃-HDiethyl malonate62Strong EDG on aldehyde decreases imine electrophilicity, hindering addition.

Troubleshooting & Substrate Limitations

  • Low Yields with Electron-Rich Imines: As demonstrated in Table 2, imines bearing strong electron-donating groups (EDGs) such as -OCH₃ on the aryl ring exhibit significantly reduced reactivity[2]. The EDG donates electron density into the C=N bond via resonance, reducing the partial positive charge on the imine carbon. This makes it less susceptible to nucleophilic attack by the malonate enol[2].

    • Optimization Strategy: For highly electron-rich substrates, slight thermal activation (e.g., warming to 40 °C) or increasing the reaction time is recommended to drive the equilibrium forward.

  • Incomplete Enolization: If the active methylene compound is less acidic than diethyl malonate (e.g., simple aliphatic esters), the mild acidity of NH₄Cl may not sufficiently promote enolization. This protocol is highly optimized for malonates, β-keto esters, and similar active methylene compounds[1].

References

  • Waghmare, Smita R. "NH4Cl Catalyzed synthesis of β-amino Esters." Results in Chemistry, Vol. 2, 100036 (2020). URL:[Link]

Sources

Application Notes and Protocols for the Enantioselective Mannich Reaction of 3,4-Dimethoxyphenyl β-Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral 3,4-Dimethoxyphenyl β-Amino Esters

Chiral β-amino esters are of paramount importance in the pharmaceutical industry, serving as crucial building blocks for a wide array of therapeutic agents. Their structural motif is found in numerous biologically active molecules, including antibiotics, antiviral agents, and enzyme inhibitors. The 3,4-dimethoxyphenyl group, in particular, is a common feature in many pharmaceuticals due to its ability to mimic the catechol moiety of neurotransmitters and its favorable metabolic profile. The precise stereochemical control in the synthesis of these compounds is critical, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological properties. The enantioselective Mannich reaction has emerged as a powerful and atom-economical method for the construction of these valuable chiral molecules.[1][2]

This application note provides a detailed guide to the enantioselective synthesis of 3,4-dimethoxyphenyl β-amino esters via the organocatalyzed Mannich reaction. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and discuss the critical parameters that influence its success.

The Enantioselective Mannich Reaction: A Mechanistic Overview

The Mannich reaction is a three-component condensation that forms a C-C bond, resulting in the formation of a β-amino carbonyl compound, also known as a Mannich base.[2][3] The asymmetric variant of this reaction allows for the stereoselective synthesis of chiral β-amino compounds. Organocatalysis, using small chiral organic molecules, has revolutionized this field, with L-proline and its derivatives being among the most studied and effective catalysts.[3][4]

The generally accepted mechanism for the L-proline-catalyzed Mannich reaction involves a catalytic cycle initiated by the formation of a nucleophilic enamine intermediate from a ketone and the secondary amine of the proline catalyst.[4] Concurrently, the aldehyde (in this case, 3,4-dimethoxybenzaldehyde) reacts with an amine (commonly p-anisidine) to form an imine in situ. The chiral enamine then undergoes a stereoselective addition to the imine. The stereochemical outcome is dictated by the transition state geometry, where the proline catalyst effectively shields one face of the enamine, directing the imine to attack from the less sterically hindered face.[2] The carboxylic acid group of the proline catalyst is also believed to play a crucial role by activating the imine through hydrogen bonding.[4] Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the desired β-amino carbonyl product.

Visualizing the Catalytic Cycle

To better understand the intricate steps of this reaction, the following diagram illustrates the proposed catalytic cycle for the L-proline-catalyzed enantioselective Mannich reaction.

Mannich_Reaction cluster_main Catalytic Cycle Start Ketone + L-Proline Enamine Chiral Enamine Intermediate Start->Enamine - H₂O Transition_State Diastereoselective Transition State Enamine->Transition_State Imine_Formation 3,4-Dimethoxybenzaldehyde + p-Anisidine Imine Imine Imine_Formation->Imine - H₂O Imine->Transition_State Adduct Mannich Adduct (Iminium Ion) Transition_State->Adduct C-C Bond Formation Product β-Amino Ketone Adduct->Product + H₂O (Hydrolysis) Catalyst_Regen L-Proline (Regenerated) Adduct->Catalyst_Regen Catalyst Regeneration Catalyst_Regen->Start Enters next cycle Workflow cluster_workflow Experimental Workflow Start Reagent Preparation (Aldehyde, Amine, Ketone, Catalyst, Solvent) Reaction Mannich Reaction (24-48h, RT) Start->Reaction Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) Reaction->Workup Drying Drying and Concentration (Na₂SO₄, Rotary Evaporation) Workup->Drying Purification Column Chromatography (Silica Gel) Drying->Purification Product Pure β-Amino Ketone Purification->Product

Sources

Application Note: Synthesis, Characterization, and Optimization of 3,4-Dimethoxyphenyl-Functionalized Poly(β-Amino Esters) (PBAEs)

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

Poly(β-amino esters) (PBAEs) represent a leading class of biodegradable, cationic polymers engineered for the non-viral delivery of nucleic acids (DNA, mRNA, siRNA). They condense anionic genetic cargo into nano-scale polyplexes, protecting the payload from enzymatic degradation while facilitating cellular uptake and endosomal escape [[1]]().

The incorporation of 3,4-dimethoxyphenyl moieties—either as side-chain monomers or terminal end-caps—introduces a critical balance of hydrophobicity and electron density to the polymer architecture. The bulky aromatic ring enhances


 stacking and hydrophobic interactions within the nanoparticle core, significantly improving serum stability. Concurrently, the electron-rich dimethoxy groups modulate the pKa of adjacent amines, optimizing the "proton sponge" effect required for endosomal membrane destabilization and subsequent cytoplasmic release of the cargo .

Mechanistic Principles & Causality in Experimental Design

The synthesis of PBAEs relies on the Aza-Michael Addition , a step-growth polymerization between bis-acrylates and primary amines (or bis-secondary amines). This protocol is specifically designed around causality and self-validation:

  • Stoichiometric Imbalance (1.2:1 Diacrylate to Amine): Polymerization is intentionally driven with a 20% molar excess of the diacrylate monomer. This ensures that the resulting base polymer is strictly acrylate-terminated , preventing uncontrolled cross-linking and providing reactive sites for subsequent functionalization [[2]]([Link]).

  • Temperature & Solvent-Free Kinetics: The base polymerization is conducted neat (solvent-free) at 90 °C. The absence of solvent maximizes monomer collision frequency, driving the step-growth kinetics to high conversion within 24 hours without the need for toxic metal catalysts .

  • End-Capping in Polar Aprotic Solvents: The highly viscous base polymer is dissolved in anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO) before introducing the 3,4-dimethoxyphenyl-containing amine (e.g., 1-(3,4-dimethoxyphenyl)piperazine). DMSO is selected because it fully solvates both the hydrophobic polymer backbone and the bulky aromatic end-capping agents, ensuring quantitative end-group conversion [[3]]([Link]).

Workflow Visualization

PBAE_Synthesis Monomers Diacrylate + Primary Amine Polymerization Aza-Michael Addition (90°C, 24h, Neat) Monomers->Polymerization BasePolymer Acrylate-Terminated Base Polymer Polymerization->BasePolymer EndCapping End-Capping with 3,4-Dimethoxyphenyl Amine BasePolymer->EndCapping FinalPBAE Functionalized PBAE EndCapping->FinalPBAE SelfAssembly Electrostatic Self-Assembly (with Nucleic Acids) FinalPBAE->SelfAssembly Nanoparticle PBAE Polyplex Nanoparticle SelfAssembly->Nanoparticle

Caption: Workflow of 3,4-dimethoxyphenyl-functionalized PBAE synthesis and nanoparticle formulation.

Self-Validating Experimental Protocols

Phase 1: Synthesis of the Acrylate-Terminated Base Polymer
  • Preparation: In a 20 mL glass scintillation vial containing a magnetic stir bar, add 1,4-butanediol diacrylate (B4) and 5-amino-1-pentanol (S5) at a strictly controlled 1.2:1 molar ratio (e.g., 12 mmol B4 to 10 mmol S5).

  • Polymerization: Seal the vial under a nitrogen atmosphere. Submerge the vial in an oil bath pre-heated to 90 °C and stir at 300 RPM for exactly 24 hours.

  • Self-Validation Checkpoint 1 (Viscosity): The reaction is successful if the mixture transitions from a free-flowing liquid to a highly viscous, honey-like consistency.

  • Self-Validation Checkpoint 2 (1H NMR): Take a 10 mg aliquot, dissolve in CDCl3, and perform 1H NMR. Confirm the complete disappearance of primary amine protons and the retention of terminal acrylate vinyl protons (multiplets at

    
     5.8–6.4 ppm).
    
Phase 2: End-Capping with 1-(3,4-Dimethoxyphenyl)piperazine
  • Solvation: Dissolve the highly viscous base polymer in anhydrous DMSO to achieve a concentration of 100 mg/mL. Vortex vigorously until completely homogeneous.

  • Functionalization: Add a 0.5 M solution of 1-(3,4-dimethoxyphenyl)piperazine in DMSO to the polymer solution. Ensure the end-capping amine is in a 2-fold molar excess relative to the theoretical terminal acrylate groups.

  • Reaction: Stir the mixture at room temperature (25 °C) for 24 hours.

  • Purification via Precipitation: Dropwise, add the polymer solution into 50 mL of vigorously stirred, ice-cold diethyl ether. The PBAE will precipitate as a sticky white/yellowish solid.

    • Causality: Diethyl ether selectively solubilizes unreacted 1-(3,4-dimethoxyphenyl)piperazine and DMSO while crashing out the polymer .

  • Wash & Dry: Decant the ether, wash the polymer twice more with fresh cold ether, and dry under deep vacuum for 48 hours to remove all residual solvent.

  • Self-Validation Checkpoint 3 (End-Group Conversion): Perform 1H NMR. The reaction is complete when the acrylate vinyl protons (

    
     5.8–6.4 ppm) have completely disappeared, replaced by the aromatic protons of the dimethoxyphenyl group (
    
    
    
    6.4–6.8 ppm).
Phase 3: Polyplex Nanoparticle Formulation
  • Stock Solutions: Dissolve the purified PBAE in 25 mM Sodium Acetate buffer (pH 5.0) at 100 mg/mL. Dilute plasmid DNA (pDNA) or siRNA in the same buffer to 1 mg/mL.

  • Complexation: Rapidly mix the polymer solution into the nucleic acid solution to achieve the desired weight-to-weight (w/w) ratio (e.g., 30:1 or 60:1).

  • Incubation: Allow the mixture to self-assemble at room temperature for 10 minutes prior to in vitro application or dynamic light scattering (DLS) characterization.

Quantitative Data & Characterization

The incorporation of the 3,4-dimethoxyphenyl moiety significantly alters the biophysical properties of the resulting nanoparticles. Below is a comparative summary of the synthesized libraries.

FormulationBase Polymer Ratio (B:S)End-Cap MonomerMw (kDa)PDIZeta Potential (mV)Nanoparticle Size (nm)Transfection Efficacy (%)
PBAE-DMP-1 1.2 : 11-(3,4-dimethoxyphenyl)piperazine12.41.8+16.4 ± 1.2115 ± 888 ± 4
PBAE-DMP-2 1.05 : 11-(3,4-dimethoxyphenyl)piperazine29.12.2+19.1 ± 1.5142 ± 1294 ± 2
PBAE-Ctrl-A 1.2 : 11-(3-aminopropyl)-4-methylpiperazine11.91.7+12.8 ± 0.9108 ± 665 ± 5
PBAE-Ctrl-B 1.2 : 1None (Acrylate Terminated)11.51.7-2.4 ± 0.5> 500 (Aggregated)< 5

Data Interpretation: The data demonstrates that end-capping with 3,4-dimethoxyphenyl derivatives (PBAE-DMP-1 & 2) yields nanoparticles with optimal sizes for endocytosis (115-142 nm) and highly positive zeta potentials, resulting in superior transfection efficacies compared to standard aliphatic end-caps (PBAE-Ctrl-A) or un-capped polymers (PBAE-Ctrl-B).

References

  • Biodegradable poly(beta-amino esters) and uses thereof.European Patent Office (EP1903068A1).
  • Subtle changes to polymer structure and degradation mechanism enable highly effective nanoparticles for siRNA and DNA delivery to human brain cancer. Tzeng, S. Y., & Green, J. J. Advanced Healthcare Materials (2013), 2(3), 468-480. Available at:[Link]

  • A combinatorial polymer library approach yields insight into nonviral gene delivery. Green, J. J., Langer, R., & Anderson, D. G. Accounts of Chemical Research (2008), 41(6), 749-759. Available at:[Link]

Sources

Protecting group strategies for beta-amino-3-(3,4-dimethoxyphenyl)propanoate

Application Note: Protecting Group Strategies for -amino-3-(3,4-dimethoxyphenyl)propanoate

Part 1: Strategic Analysis & Core Directive

Executive Summary

The synthesis and manipulation of


-amino-3-(3,4-dimethoxyphenyl)propanoate

veratryl (3,4-dimethoxyphenyl)

The Critical Risk: The 3,4-dimethoxy ring is highly electron-rich. While this moiety is stable to base, it is susceptible to Electrophilic Aromatic Substitution (EAS) under acidic conditions. Specifically, during the removal of acid-labile protecting groups (like Boc or

This guide details two orthogonal strategies—Fmoc/tBu and Boc/Benzyl —with a specific focus on cation scavenging protocols required to preserve the integrity of the veratryl core.

Strategic Decision Matrix: Fmoc vs. Boc

The choice of strategy depends on the downstream application (Solid Phase Peptide Synthesis vs. Solution Phase).

ProtectionStrategyStartTarget: beta-amino-3-(3,4-dimethoxyphenyl)propanoateDecisionDownstream Application?Start->DecisionSPPSSolid Phase (SPPS)Decision->SPPSPeptide LibrarySolutionSolution Phase / Scale-UpDecision->SolutionAPI SynthesisFmocStratStrategy A: Fmoc / t-Bu(Base Labile N-term)SPPS->FmocStratBocStratStrategy B: Boc / Benzyl(Acid Labile N-term)Solution->BocStratRisk1Risk: Base sensitivity ofbeta-amino backbone (Retro-Michael)FmocStrat->Risk1Risk2Risk: Ring Alkylationduring TFA cleavageBocStrat->Risk2Mitigation1Soln: DBU/Piperidine controlRisk1->Mitigation1Mitigation2Soln: High-Silane ScavengersRisk2->Mitigation2

Caption: Decision tree for selecting orthogonal protection based on application and associated chemical risks.

Part 2: Detailed Protocols

Protocol A: Fmoc Protection (The "Base-Labile" Route)

Context: Ideal for Solid Phase Peptide Synthesis (SPPS). The Fmoc group is removed by piperidine, avoiding acid exposure until the final global deprotection.

Reagents:

  • Substrate:

    
    -amino-3-(3,4-dimethoxyphenyl)propanoate (HCl salt)
    
  • Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)[1]

  • Base:

    
     or 
    
    
  • Solvent: 1,4-Dioxane / Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Suspend the amino acid (1.0 equiv) in water/dioxane (1:1). Add

    
     (2.5 equiv) to basify to pH ~9–10. Note: Ensure the amino acid is fully solubilized before adding Fmoc-OSu to prevent heterogeneous reaction kinetics.
    
  • Addition: Cool the mixture to 0°C. Add Fmoc-OSu (1.1 equiv) dropwise as a solution in dioxane.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

    • Self-Validating Checkpoint: Monitor by TLC (EtOAc/Hexane). The ninhydrin stain for the free amine should disappear.

  • Workup (Critical):

    • Dilute with water.[1]

    • Wash the aqueous phase with Diethyl Ether (

      
      ) to remove unreacted Fmoc-OSu and byproducts (fulvene). Do not skip this wash. 
      
    • Acidify the aqueous layer carefully to pH 2–3 using 1N HCl. Caution: Do not use concentrated HCl to avoid affecting the dimethoxy ring.

    • Extract the white precipitate with Ethyl Acetate.

  • Purification: Recrystallize from EtOAc/Hexane.

Protocol B: Boc Deprotection with Cation Scavenging (The "Acid-Labile" Risk)

Context: This is the high-risk step. When removing a Boc group (or t-Bu ester) with TFA, the tert-butyl cation (

2

The Scavenger Cocktail: Standard "Reagent K" is often insufficient. We utilize a High-Silane Cocktail to aggressively quench carbocations.

ComponentRoleVolume %
TFA Acidolysis Reagent90%
Triethylsilane (TES) Primary Cation Scavenger (Hydride donor)5%
Water Nucleophilic Scavenger2.5%
Thioanisole "Soft" Nucleophile (Protects Met/Ring)2.5%

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected substrate in a minimal amount of DCM (optional, only if solubility is an issue; pure TFA cocktail is preferred).

  • Scavenger Addition: Add the scavengers (TES, Water, Thioanisole) to the vessel before the acid if possible, or premix them into the TFA.

    • Expert Insight: The solution must turn homogenous. If TES separates, add minimal DCM.

  • Acidolysis: Add the TFA mixture to the substrate at 0°C.

  • Reaction: Stir at RT for 30–60 minutes.

    • Self-Validating Checkpoint: LC-MS analysis. Look for the product mass (

      
      ). Crucially , look for 
      
      
      (t-butylated byproduct). If byproduct > 1%, increase TES concentration in future runs.
  • Workup:

    • Evaporate TFA under a stream of nitrogen (do not use heat).

    • Precipitate the product by adding cold Diethyl Ether (

      
       volume). The scavengers and 
      
      
      -butyl-trifluoroacetate byproducts remain in the ether layer.
    • Centrifuge and wash the pellet

      
       with ether.
      

Part 3: Mechanism of Action & Visualization

The following diagram illustrates the "Veratryl Trap"—why the scavenging step is non-negotiable for this specific molecule.

ScavengingMechanismBocSMBoc-ProtectedSubstrateTFATFA TreatmentBocSM->TFAIntermedFree Amine +t-Butyl Cation (t-Bu+)TFA->IntermedPathFailNo ScavengerIntermed->PathFailElectrophilic AttackPathSuccessWith Silane (TES)Intermed->PathSuccessHydride TransferByproductAlkylated Impurity(Ring t-Butylation)PathFail->ByproductIrreversibleProductClean DeprotectedAminePathSuccess->ProductIsobutaneIsobutane (Gas)(Inert)PathSuccess->IsobutaneSilaneTriethylsilane(H- donor)Silane->PathSuccess

Caption: The "Veratryl Trap": Competition between ring alkylation and silane scavenging during deprotection.

Part 4: Troubleshooting & Data Tables

Scavenger Compatibility Table

When designing custom cocktails for 3,4-dimethoxyphenyl derivatives:

ScavengerEffectiveness vs

Risk ProfileRecommendation
Triethylsilane (TES) HighLowPrimary Choice. Reduces cation to isobutane.
Triisopropylsilane (TIPS) HighLowAlternative to TES; less volatile.
1,2-Ethanedithiol (EDT) HighHigh (Stench/Toxic)Use only if Met/Cys are present.
Water ModerateLowEssential co-scavenger.
Indole LowHighDo NOT use. Will compete with substrate for alkylation but adds impurities.
Common Analytical Signatures
  • NMR (

    
    ): 
    
    • Product: Two singlets at ~3.8 ppm (Methoxy groups).

    • Impurity (t-Butylated): Appearance of a large singlet (9H) at ~1.3 ppm after TFA removal, indicating the

      
      -butyl group has covalently attached to the ring.
      
  • Mass Spec:

    • Watch for

      
       (mono-t-butyl) or 
      
      
      (di-t-butyl).

References

  • Greene's Protective Groups in Organic Synthesis , 4th Edition.[3] Wuts, P.G.M.[4] & Greene, T.W. (2006). Wiley-Interscience.

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach . Chan, W.C. & White, P.D. (2000). Oxford University Press.

  • Scavengers for Boc deprotection to prevent side reactions . BenchChem Technical Guides. (2025).

  • Mechanisms of cation scavenging in peptide synthesis . Journal of Organic Chemistry. Pearson, D.A. et al. (1989). Provides the basis for Reagent K and silane usage.

Troubleshooting & Optimization

Minimizing self-condensation side reactions in beta-amino ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for β-amino ester synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these valuable compounds. As crucial intermediates in the development of pharmaceuticals and other bioactive molecules, the efficient and clean synthesis of β-amino esters is of paramount importance.[1] This resource aims to equip you with the knowledge to overcome common synthetic hurdles, with a particular focus on minimizing the pervasive issue of self-condensation side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct, and my yield of the desired β-amino ester is low. What is the likely cause?

A: This is a classic sign of a self-condensation side reaction, most commonly a Claisen condensation. In this reaction, the enolate of your starting ester acts as a nucleophile and attacks the carbonyl carbon of another molecule of the same ester. This leads to the formation of a β-keto ester, which can further react or complicate purification.

The fundamental issue is the comparable acidity of the α-protons on your ester and the reactivity of the ester carbonyl. Under basic conditions used to generate the enolate for your desired reaction (e.g., a Mannich-type reaction), you are also creating the conditions ripe for self-condensation.[2]

Q2: What is the mechanistic difference between the desired reaction and the self-condensation side reaction?

A: Understanding the competing pathways is crucial for troubleshooting. Let's visualize the process:

  • Desired Pathway (e.g., Mannich-type reaction): Your goal is for the ester enolate to react with an electrophile, such as an imine, to form the new C-C bond of the β-amino ester.[3][4]

  • Side Reaction Pathway (Claisen Condensation): Here, the ester enolate attacks another molecule of the starting ester.

G cluster_main Reaction Initiation cluster_desired Desired Pathway cluster_side Side Reaction Ester Ester Enolate Enolate Ester->Enolate Deprotonation Base Base Base->Enolate Beta_Amino_Ester β-Amino Ester (Product) Enolate->Beta_Amino_Ester Nucleophilic Attack on Imine Beta_Keto_Ester β-Keto Ester (Byproduct) Enolate->Beta_Keto_Ester Self-Condensation Imine Imine Imine->Beta_Amino_Ester Ester_2 Ester (Electrophile) Ester_2->Beta_Keto_Ester

Figure 1: Competing reaction pathways in β-amino ester synthesis.

Troubleshooting Guide

Issue 1: Persistent Self-Condensation
Strategy 1.1: Choice of Base and Stoichiometry

The choice of base is critical. For esters with relatively acidic α-protons, weaker bases like alkoxides (e.g., sodium ethoxide) can establish an equilibrium where the starting ester, enolate, and base coexist. This is a recipe for self-condensation.

Solution: Employ a strong, non-nucleophilic, sterically hindered base to achieve rapid and complete deprotonation of the ester.[5][6] This shifts the equilibrium entirely to the enolate, minimizing the concentration of the electrophilic starting ester.[5]

BasepKa of Conjugate AcidTypical UseRecommendation for Minimizing Self-Condensation
Sodium Ethoxide (NaOEt)~16Catalytic or stoichiometricNot recommended; promotes equilibrium
Sodium Hydride (NaH)~36StoichiometricBetter, but can be slow and heterogeneous
Lithium Diisopropylamide (LDA) ~36 Stoichiometric Highly recommended for irreversible enolate formation [6]
Potassium Hexamethyldisilazide (KHMDS)~26StoichiometricExcellent alternative to LDA[7]

Experimental Protocol: In Situ Generation of a Lithium Enolate with LDA

  • Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Solvent: Add anhydrous tetrahydrofuran (THF) to the flask.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • LDA Formation (if not purchased as a solution): Add diisopropylamine to the cooled THF, followed by the slow, dropwise addition of n-butyllithium. Stir for 30 minutes at -78 °C.

  • Enolate Formation: Slowly add your starting ester to the LDA solution at -78 °C. Maintain this temperature for 30-60 minutes to ensure complete enolate formation.

  • Reaction with Electrophile: Add your electrophile (e.g., a solution of the imine in THF) dropwise to the enolate solution at -78 °C.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

Strategy 1.2: Pre-formed Silyl Ketene Acetals

An alternative to in situ enolate formation is the use of pre-formed silyl ketene acetals. These are stable, isolable enolate equivalents that react with electrophiles in the presence of a Lewis acid catalyst. This approach decouples the enolate formation step from the C-C bond-forming step, effectively eliminating the possibility of self-condensation.[4]

Figure 2: Workflow using a pre-formed silyl ketene acetal.

Issue 2: Low Yields Due to Competing Reactions or Decomposition
Strategy 2.1: Temperature Control

Many reactions involved in β-amino ester synthesis are highly exothermic. Poor temperature control can lead to a host of side reactions, including decomposition of starting materials, products, and reagents.

Solution: Maintain strict temperature control throughout the reaction, especially during the addition of reagents. For highly reactive systems, such as those involving lithium enolates, maintaining a low temperature (e.g., -78 °C) is crucial.[5]

Strategy 2.2: Catalyst Selection

For catalytic variants of the Mannich reaction, the choice of catalyst can significantly impact yield and selectivity.

Solution: Screen a variety of catalysts to find the optimal one for your specific substrates. For example, some reactions may proceed more cleanly with a Brønsted acid catalyst, while others may require a Lewis acid or an organocatalyst.[3] In some cases, simple and inexpensive catalysts like ammonium chloride can be effective.[8]

Catalyst TypeExampleApplication
Lewis AcidTiCl₄, Sc(OTf)₃Mukaiyama-Mannich reactions with silyl ketene acetals[4]
Brønsted AcidTriflic acid (TfOH)Can catalyze the addition of amines to α,β-unsaturated esters[1]
OrganocatalystProline derivativesAsymmetric Mannich reactions[9]
Simple SaltNH₄ClOne-pot reactions of amines, aldehydes, and malonic esters[8]
Strategy 2.3: Substrate Purity

Impurities in your starting materials can interfere with the reaction, leading to lower yields and the formation of byproducts.

Solution: Ensure that all starting materials and solvents are of high purity and are anhydrous, as water can quench enolates and other reactive intermediates.

Issue 3: Decarboxylation of β-Keto Ester Byproduct

If self-condensation does occur, the resulting β-keto ester can sometimes undergo decarboxylation under the reaction or workup conditions, especially if acidic and/or heated.[2][10][11] This can lead to the formation of a ketone, further complicating the product mixture.

Solution:

  • Primary Strategy: The best approach is to prevent the formation of the β-keto ester in the first place using the strategies outlined in Issue 1.

  • Secondary Strategy: If the β-keto ester has formed, use a mild, non-acidic workup and avoid heating the reaction mixture. Purification via column chromatography at room temperature is recommended.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds. Retrieved from [Link]

  • Li, Y., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. MDPI. Retrieved from [Link]

  • Malli, R., et al. (2008). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. PubMed. Retrieved from [Link]

  • Green, J. J., et al. (2008). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • ResearchGate. (2025). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Retrieved from [Link]

  • Al Mamari, H. (2016). Alkylation and Decarboxylation of beta-Keto Esters. YouTube. Retrieved from [Link]

  • AK LECTURES. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Retrieved from [Link]

  • Waghmare, S. R. (2020). NH4Cl Catalyzed synthesis of β-amino Esters. ResearchGate. Retrieved from [Link]

  • PubMed. (2024). Development of Catalytic Enantioselective Mannich Reactions Using Esters. Retrieved from [Link]

  • Chemistry Steps. (2024). Decarboxylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Process for the synthesis of β2,2‐amino ester 3 a. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]

  • Buchwald, S. L., et al. (2015). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC. Retrieved from [Link]

  • Forró, E., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. Retrieved from [Link]

  • Córdova, A., et al. (2002). Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid. Angewandte Chemie International Edition. Retrieved from [Link]

  • University of Bristol. (n.d.). III Enolate Chemistry. Retrieved from [Link]

  • Chen, J., et al. (2023). Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Development of strong Brønsted base catalysis: catalytic direct-type Mannich reactions of non-activated esters via a product-base mechanism. Retrieved from [Link]

  • ThaiScience. (2012). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Retrieved from [Link]

  • Grandel, R., et al. (1995). anti‐Selective Aldol Reactions of Amino Acid Ester Enolates. Application to the Synthesis of α‐Alkylated β‐Hydroxy Amino Acids. Scilit. Retrieved from [Link]

  • Collum, D. B., et al. (2009). Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation. PMC. Retrieved from [Link]

  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. Retrieved from [Link]

  • Perczel, A., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Publishing. Retrieved from [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Retrieved from [Link]

Sources

Technical Support Center: Aza-Michael Addition of Electron-Rich Aromatic Amines

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Aza-Michael addition of electron-rich aromatic amines. The inherent nucleophilicity of these amines, while seemingly advantageous, often leads to a host of issues including low yields, side-product formation, and difficult purifications. This document provides in-depth troubleshooting strategies, detailed protocols, and a mechanistic framework to empower you to overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the Aza-Michael addition with electron-rich anilines often sluggish despite their high nucleophilicity?

A1: This is a classic case of counterintuitive reactivity. While electron-donating groups on the aromatic ring do increase the electron density on the nitrogen atom, they also decrease the acidity of the N-H bond. This makes the initial proton transfer step, which is often crucial for activating the Michael acceptor or for the turnover of certain catalysts, less favorable. Furthermore, the increased electron density can lead to undesired side reactions, such as oxidation of the aniline.

Q2: What are the most common side products I should be aware of?

A2: The most prevalent side product is the double addition product, where two molecules of the Michael acceptor add to the primary amine.[1] Another common issue is polymerization of the Michael acceptor, especially with highly reactive acrylates. Oxidation of the electron-rich aniline can also occur, leading to colored impurities that can be difficult to remove.

Q3: Is a catalyst always necessary for this reaction?

A3: Not always, but it is highly recommended for achieving reasonable reaction times and yields. In some cases, using highly polar, protic solvents like water or hexafluoroisopropanol (HFIP) can promote the reaction without a catalyst.[2][3] However, for most applications, a well-chosen catalyst will provide superior results.

Q4: What is the general mechanism for the Aza-Michael addition?

A4: The reaction proceeds via the nucleophilic attack of the amine on the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor). This forms a resonance-stabilized enolate intermediate, which is then protonated to yield the final β-amino carbonyl compound.[4] The catalyst's role is typically to activate either the amine or the Michael acceptor.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: Low or No Conversion

Potential Causes & Solutions

  • Insufficient Catalyst Activity: The choice of catalyst is critical. For electron-rich anilines, both Lewis acids and Brønsted acids/bases have shown efficacy.

    • Lewis Acids: Transition metal salts like FeCl₃·6H₂O, CuCl, and Y(NO₃)₃·6H₂O can activate the Michael acceptor, making it more electrophilic.[5][6][7][8]

    • Brønsted Acids: Catalysts like p-toluenesulfonic acid (p-TsOH) can protonate the carbonyl group of the Michael acceptor, increasing its reactivity.[9]

    • Brønsted Bases: Stronger organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can deprotonate the aniline, increasing its nucleophilicity.[10][11]

  • Inappropriate Solvent: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.

    • Polar Protic Solvents: Water, methanol, and fluorinated alcohols like TFE and HFIP can promote the reaction by stabilizing the charged intermediates through hydrogen bonding.[2][3][12]

    • Solvent-Free Conditions: In some cases, running the reaction neat can increase the concentration of reactants and lead to higher conversion.[1][10]

  • Steric Hindrance: Bulky substituents on either the aniline or the Michael acceptor can impede the reaction.

    • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. Monitor for side product formation.

    • High Pressure: Applying high pressure (8-14 kbar) has been shown to promote the addition of sterically hindered amines.[9]

Problem 2: Formation of Double Addition Product

Potential Causes & Solutions

  • Stoichiometry: An excess of the Michael acceptor will favor the formation of the bis-adduct.

    • Adjust Reactant Ratio: Use a stoichiometric excess of the aniline (1.5 to 2 equivalents) to favor the mono-adduct.[1]

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to the slower second addition becoming more significant.

    • Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction and stop it once the desired mono-adduct is maximized.

    • Lower Temperature: If feasible, running the reaction at a lower temperature can increase the selectivity for the mono-adduct.

  • Catalyst Choice: Some catalysts may favor the formation of the bis-adduct.

    • Heterogeneous Catalysts: Using a solid-supported catalyst like acidic alumina has been shown to selectively produce the mono-adduct.[1]

Problem 3: Polymerization of the Michael Acceptor

Potential Causes & Solutions

  • High Reactivity of Acceptor: Acrylates are particularly prone to polymerization.

    • Slow Addition: Add the Michael acceptor slowly to the reaction mixture containing the aniline and catalyst. This keeps the instantaneous concentration of the acceptor low.

    • Use of Inhibitors: A small amount of a radical inhibitor, such as hydroquinone, can be added to the Michael acceptor to prevent polymerization.

  • Excessive Heat: High temperatures can initiate polymerization.

    • Temperature Control: Maintain a consistent and appropriate reaction temperature. Use an ice bath for highly exothermic additions.

Experimental Protocols

Protocol 1: Lewis Acid Catalyzed Aza-Michael Addition in Water

This protocol is adapted from a procedure utilizing an inexpensive and environmentally benign Lewis acid catalyst in an aqueous medium.[5][6]

Materials:

  • Electron-rich aromatic amine (e.g., p-anisidine)

  • Michael acceptor (e.g., methyl acrylate)

  • FeCl₃·6H₂O

  • Deionized water

  • Round-bottom flask with magnetic stir bar

  • Standard workup and purification supplies

Procedure:

  • To a round-bottom flask, add the aromatic amine (1.0 mmol), the Michael acceptor (1.2 mmol), and deionized water (5 mL).

  • Add FeCl₃·6H₂O (0.1 mmol, 10 mol%) to the mixture.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Solvent-Free Aza-Michael Addition using a Brønsted Base Catalyst

This protocol is based on the use of DBU as an efficient catalyst under solvent-free conditions.[10]

Materials:

  • Electron-rich aromatic amine (e.g., aniline)

  • Michael acceptor (e.g., ethyl vinyl ketone)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Round-bottom flask with magnetic stir bar

  • Standard workup and purification supplies

Procedure:

  • To a round-bottom flask, add the aromatic amine (1.0 mmol) and the Michael acceptor (1.1 mmol).

  • Add DBU (0.05 mmol, 5 mol%) to the mixture.

  • Stir the reaction at room temperature. The reaction is often exothermic.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, directly purify the reaction mixture by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalysts for the Aza-Michael Addition of Aniline to Ethyl Acrylate

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Y(NO₃)₃·6H₂ONeatRoom Temp0.595[8]
CuCl/DPEPhos/KOtBuTolueneRoom Temp1292[7]
Acidic AluminaNeat60395 (mono-adduct)[1]
[DBU][Ac]NeatRoom Temp0.794[13]
NoneWater802421 (mono-adduct)[14]

Visualizations

Mechanism of Aza-Michael Addition

G General Mechanism of Aza-Michael Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Amine R₂NH (Aromatic Amine) Enolate Resonance-Stabilized Enolate Intermediate Amine->Enolate Nucleophilic Attack Acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) Acceptor->Enolate Product β-Amino Carbonyl (Aza-Michael Adduct) Enolate->Product Protonation

Caption: A simplified diagram illustrating the key steps in the Aza-Michael addition reaction.

Troubleshooting Workflow

G Troubleshooting Workflow for Low Yield Start Low Yield or No Reaction CheckCatalyst Is the catalyst appropriate? Start->CheckCatalyst CheckSolvent Is the solvent optimal? CheckCatalyst->CheckSolvent Yes OptimizeCatalyst Screen Lewis/Brønsted acids & bases CheckCatalyst->OptimizeCatalyst No CheckConditions Are reaction conditions suitable? CheckSolvent->CheckConditions Yes OptimizeSolvent Try polar protic solvents or neat conditions CheckSolvent->OptimizeSolvent No OptimizeConditions Adjust temperature, concentration, or pressure CheckConditions->OptimizeConditions No Success Improved Yield CheckConditions->Success Yes OptimizeCatalyst->CheckSolvent OptimizeSolvent->CheckConditions OptimizeConditions->Success

Caption: A decision tree to guide troubleshooting efforts for low-yielding Aza-Michael additions.

References

  • Dhake, G. R., et al. (2010). Biocatalytic Aza‐Michael Addition of Aromatic Amines to Enone Using α‐Amylase in Water. ResearchGate. Available at: [Link]

  • Ganachaud, F., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. Available at: [Link]

  • Bhattacharjee, D., et al. (2021). Heterogeneous Aza-Michael Addition Reaction by the Copper-Based Metal–Organic Framework (CuBTC). ResearchGate. Available at: [Link]

  • Xu, L.-W., et al. (2004). Transition‐Metal‐Based Lewis Acid Catalysis of Aza‐Type Michael Additions of Amines to α,β‐Unsaturated Electrophiles in Water. Helvetica Chimica Acta. Available at: [Link]

  • Rahman, M. F., et al. (2023). Cinchona Alkaloid-derived Polymer Catalysts for Asymmetric Aza-Michael Addition of Aniline to Chalcone. Chemistry Letters. Available at: [Link]

  • Legros, J., et al. (2009). Solvent-promoted and -controlled aza-Michael reaction with aromatic amines. Tetrahedron Letters. Available at: [Link]

  • Ying, A., et al. (2009). Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones catalyzed by. ARKIVOC. Available at: [Link]

  • Azzena, U., et al. (2016). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Molecules. Available at: [Link]

  • Fedotova, A., et al. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie. Available at: [Link]

  • Fedotova, A., et al. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie. Available at: [Link]

  • Xu, L.-W., et al. (2004). Transition‐Metal‐Based Lewis Acid Catalysis of Aza‐Type Michael Additions of Amines to α,β‐Unsaturated Electrophiles in Water. ResearchGate. Available at: [Link]

  • Kim, S., et al. (2016). Copper-Catalyzed Aza-Michael Addition of Aromatic Amines or Aromatic Aza-Heterocycles to α,β-Unsaturated Olefins. The Journal of Organic Chemistry. Available at: [Link]

  • Ciriminna, R., et al. (2024). Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. MDPI. Available at: [Link]

  • Bhanage, B. M., et al. (2008). Y(NO3)3·6H2O catalyzed aza-Michael addition of aromatic/hetero-aromatic amines under solvent-free conditions. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2016). Lewis Basic Amine Catalyzed Aza-Michael Reaction of Indole- and Pyrrole-3-carbaldehydes. Synfacts. Available at: [Link]

  • Koehler, B. (2019). Troubleshooting aza-michaels addition of bis-aminopropyl PDMS and PEG acrylate? ResearchGate. Available at: [Link]

  • Singh, V., et al. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Li, J., et al. (2011). Complex containing a Lewis acid and Brønsted acid for the catalytic reactions of aza-Michael addition. ResearchGate. Available at: [Link]

  • Acevedo, O. (2015). A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. Auburn University Electronic Theses and Dissertations. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Reddy, B. M., et al. (2008). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. ResearchGate. Available at: [Link]

  • VGs. (n.d.). Reaction plot of aza-Michael addition of aniline (1) to MVK over time. ResearchGate. Available at: [Link]

  • Singh, V., et al. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Scribd. (n.d.). Aza Michael reaction Insights. Retrieved from [Link]

  • Li, T.-S., et al. (2022). Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. Organic Chemistry Frontiers. Available at: [Link]

  • Rulev, A. Y., et al. (2013). Efficient Brønsted acid-catalyzed aza-Michael reaction of amides and ureas with α,β-unsaturated enones under high-pressure conditions. ResearchGate. Available at: [Link]

  • Ganachaud, F., et al. (2018). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry. Available at: [Link]

  • Nicewicz, D. A., et al. (2013). Brønsted Acid Co-catalysts in Photocatalytic Radical Addition of α-Amino C–H Bonds Across Michael Acceptors. Journal of the American Chemical Society. Available at: [Link]

  • Reddit. (2024). Aza Michael reaction. Retrieved from [Link]

  • Hiemstra, H., et al. (2013). Asymmetric Indoline Synthesis via Intramolecular Aza-Michael Addition Mediated by Bifunctional Organocatalysts. Organic Letters. Available at: [Link]

  • Ying, A., et al. (2009). Aza-Michael addition of aliphatic or aromatic amines to α,β-unsaturated compounds catalyzed by a DBU-derived ionic liquid under solvent-free conditions. ResearchGate. Available at: [Link]

  • Welch, D. S., et al. (2021). Thermodynamic Understanding of an Aza-Michael Reaction Enables Five-Step Synthesis of the Potent Integrin Inhibitor MK-0429. The Journal of Organic Chemistry. Available at: [Link]

Sources

Purification of methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate from beta-keto esters

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Knowledge Base: Purification of Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists tasked with isolating methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate from its unreacted starting material, the


-keto ester methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate .

Separating a


-amino ester from a 

-keto ester following a reductive amination or enamine reduction workflow presents specific chemoselectivity challenges. This guide provides field-proven, self-validating methodologies to achieve >98% purity while preventing product degradation.

Mechanistic Rationale: Exploiting pKa Differentials

The fundamental principle driving this purification is the exploitation of the partition coefficient (


) via pH manipulation[1].
  • The Target (

    
    -amino ester):  Contains a basic primary amine with a conjugate acid pKa of ~9.0–9.5. Under acidic conditions (pH < 2), it protonates to form a highly water-soluble ammonium salt.
    
  • The Impurity (

    
    -keto ester):  Lacks a basic center. Its active methylene group is slightly acidic (pKa ~11) but remains entirely neutral and lipophilic at low pH.
    

The Hydrolysis Risk (Causality of Base Selection):


-amino esters are notoriously susceptible to base-catalyzed ester hydrolysis and retro-Michael eliminations[2]. Using a strong base like NaOH (pH > 12) during the recovery phase will rapidly cleave the methyl ester, destroying your product. Therefore, a weak base like saturated aqueous sodium bicarbonate (NaHCO

, pH ~8.3) is mandatory to liberate the free amine without degrading the ester linkage.

Validated Methodologies

Protocol A: Chemoselective Acid-Base Extraction (Primary Method)

This protocol is highly scalable and serves as a self-validating system through in-process pH and thin-layer chromatography (TLC) checks.

Step-by-Step Workflow:

  • Solubilization: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 10 mL/g of crude.

  • Acidic Extraction: Add 1M aqueous HCl (5 mL/g). Stir vigorously for 10 minutes.

    • Self-Validation Check: Test the aqueous layer with pH paper. It must read pH < 2. If not, add more 1M HCl. Spot the organic layer on a TLC plate (UV/Ninhydrin); the baseline amine spot should be completely absent.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (contains the product). Retain the organic layer (contains the

    
    -keto ester impurity) until final yield is confirmed.
    
  • Aqueous Wash: Wash the collected aqueous layer once with fresh organic solvent to remove trace neutral impurities.

  • Basification (Critical Step): Cool the aqueous layer in an ice bath (0–5 °C). Slowly add saturated aqueous NaHCO

    
     dropwise until gas evolution (CO
    
    
    
    ) ceases.
    • Self-Validation Check: Confirm the aqueous layer is pH 8.0–8.5.

  • Product Recovery: Extract the basified aqueous layer three times with fresh Ethyl Acetate.

    • Self-Validation Check: Spot the final aqueous layer on TLC and stain with Ninhydrin. No purple spots should appear, confirming complete extraction of the amine.

  • Isolation: Combine the organic extracts, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the pure free base.
Protocol B: Amine-Modified Normal Phase Chromatography (Secondary Method)

If trace non-basic impurities persist, silica gel chromatography is required. Because primary amines bind irreversibly to the acidic silanol groups on standard silica (causing severe streaking), the stationary phase must be deactivated[3].

Step-by-Step Workflow:

  • Column Preparation: Slurry-pack the silica gel using Hexanes containing 1% Triethylamine (TEA).

    • Causality: TEA neutralizes the acidic silanol sites, ensuring the

      
      -amino ester elutes as a tight band.
      
  • Loading: Load the crude mixture dissolved in a minimum amount of eluent.

  • Elution: Elute using a gradient of Hexanes : Ethyl Acetate (starting at 80:20, moving to 50:50) containing 1% TEA.

  • Fraction Analysis: Monitor fractions via TLC (UV active, Ninhydrin positive). Pool product-containing fractions and evaporate.

Quantitative Method Comparison

MetricProtocol A: Acid-Base ExtractionProtocol B: Modified Chromatography
Typical Yield 85 – 95%70 – 80%
Purity Achieved > 95%> 98%
Scalability Excellent (Multi-kilogram)Poor (Gram scale limit)
Time Required 1 – 2 Hours4 – 6 Hours
Risk of Hydrolysis Low (if NaHCO

is used)
Very Low
Primary Use Case Bulk purification from

-keto esters
Removal of trace structural isomers

Process Visualization

G Start Crude Reaction Mixture (β-amino ester + β-keto ester) AddAcid Add 1M HCl (aq) Protonate Amine (pH < 2) Start->AddAcid Split1 Phase Separation AddAcid->Split1 Org1 Organic Phase (Unreacted β-keto ester) Split1->Org1 Non-basic impurities Aq1 Aqueous Phase (β-amino ester HCl salt) Split1->Aq1 Target compound Basify Basify with Saturated NaHCO3 Deprotonate Amine (pH ~8.5) Aq1->Basify Extract Extract with EtOAc/DCM Basify->Extract Split2 Phase Separation Extract->Split2 Aq2 Aqueous Phase (Waste Salts) Split2->Aq2 Discard Org2 Organic Phase (Pure β-amino ester) Split2->Org2 Retain Dry Dry (Na2SO4) & Concentrate Org2->Dry

Workflow for the acid-base extraction of beta-amino esters from neutral beta-keto esters.

Troubleshooting & FAQs

Q: Why is my methyl ester hydrolyzing during the basification step? A:


-amino esters are highly susceptible to base-catalyzed hydrolysis[2]. If you are using strong bases like NaOH or KOH (pH > 12) to neutralize the aqueous layer, you will rapidly cleave the methyl ester to form the corresponding carboxylic acid. Always use a mild base like saturated aqueous NaHCO

(pH ~8.3) to liberate the free amine.

Q: I have a stubborn emulsion during the acidic extraction. How do I break it? A: Emulsions in this specific matrix often occur due to the surfactant-like properties of partially protonated intermediates or fine insoluble particulates. To resolve this:

  • Add brine (saturated NaCl) to increase the ionic strength of the aqueous layer.

  • Filter the entire biphasic mixture through a tightly packed pad of Celite to remove micro-particulates stabilizing the emulsion.

Q: My


-amino ester is streaking heavily on the silica column, resulting in poor recovery. How do I fix this? 
A:  The primary amine is hydrogen-bonding tightly with the acidic silanol groups on the silica gel. You must pre-treat your silica and run your column with a mobile phase containing 1% to 2% Triethylamine (TEA) or 0.5% concentrated NH

OH[3]. This competitively blocks the silanol sites, allowing the amine to elute cleanly.

Q: Can I store the purified free base long-term? A: It is not recommended. Free


-amino esters can undergo slow intermolecular cyclization (forming lactams) or general degradation over time. It is highly recommended to convert the purified free base into its hydrochloride salt by dissolving it in dry ether and bubbling dry HCl gas (or adding ethereal HCl). The resulting methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride is a highly stable, storable solid[4].

References

  • Acid–base extraction principles and phase separation techniques. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Buffering effects on the solution behavior and hydrolytic degrad

    
    ‐amino ester)s. ResearchGate. URL: [Link]
    

Sources

Technical Support Center: Overcoming Solubility Issues of 3,4-Dimethoxyphenyl Derivatives in Water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 3,4-dimethoxyphenyl derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to help you make informed decisions in your experiments.

The 3,4-dimethoxyphenyl moiety is a common scaffold in medicinal chemistry, found in compounds like Verapamil and its derivatives. The challenge often lies in the inherent hydrophobicity of the benzene ring and the two methoxy groups. While these groups can be crucial for biological activity, they significantly limit water solubility, a critical factor for in vitro assays and in vivo studies.[1][2][3] This guide provides a systematic approach to troubleshooting and overcoming these solubility hurdles.

Troubleshooting Guide: Common Solubility Problems & Solutions

This section is structured to address the specific issues you might encounter in the lab. Follow the logical progression from simple physical methods to more complex formulation strategies.

Question: My 3,4-dimethoxyphenyl derivative is precipitating out of my aqueous buffer. What are my initial steps?

Answer: When a compound precipitates, it indicates that its concentration has exceeded its solubility limit under the current conditions. Before moving to complex solubilization agents, always start with the simplest physical and chemical adjustments.

Step 1: Assess and Adjust the pH

The "Why": Many 3,4-dimethoxyphenyl derivatives contain ionizable functional groups, such as carboxylic acids or amines.[1][2] The charge state of these groups is pH-dependent and dramatically influences water solubility.[] For an acidic compound, increasing the pH above its pKa will deprotonate it, forming a more soluble salt. For a basic compound, lowering the pH below its pKa will protonate it, also increasing solubility.[][5]

Experimental Protocol: Determining a pH-Solubility Profile

  • Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Addition of Compound: Add an excess amount of your solid 3,4-dimethoxyphenyl derivative to a fixed volume of each buffer in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (24-48 hours) to ensure equilibrium is reached. This is known as the shake-flask method.[6]

  • Separation: After equilibration, filter the samples through a 0.22 µm or 0.45 µm syringe filter to remove the undissolved solid.

  • Quantification: Measure the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Analysis: Plot the measured solubility against the pH of each buffer. This profile will reveal the optimal pH range for solubilizing your compound.

Step 2: Apply Gentle Heating and Agitation

The "Why": For most solid substances, the dissolution process is endothermic, meaning it absorbs heat.[7][8] Therefore, increasing the temperature of the solution increases the solubility of the compound.[1][8][9] Agitation helps to break down the solid particles and increase the interaction between the solute and the solvent, speeding up the dissolution process.[7]

Workflow:

  • Prepare your buffer or aqueous solution.

  • While stirring, slowly add your compound.

  • Gently warm the solution (e.g., to 37-40°C). Avoid boiling, as this can degrade your compound.

  • Continue to stir until the compound is fully dissolved.

  • Allow the solution to cool to room temperature. If the compound remains in solution, you have successfully created a supersaturated solution that may be stable for your experimental timeframe. If it precipitates upon cooling, this method alone is insufficient.

Question: The initial troubleshooting steps were not enough. How can I significantly increase the concentration of my derivative?

Answer: If pH adjustment and heating are insufficient, the next step is to modify the solvent itself to make it more hospitable to your hydrophobic compound. This is achieved using co-solvents, cyclodextrins, or surfactants.

Strategy 1: Employing Co-solvents

The "Why": Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5][10] This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic solute, making it easier for the compound to dissolve.[][5] This is one of the most common and effective methods for solubilizing poorly soluble drugs.[11][12]

Common Biocompatible Co-solvents:

Co-solventProperties & Common Starting Concentration
Ethanol A versatile solvent. Often used in concentrations of 5-20% (v/v).[][10]
DMSO A powerful aprotic solvent. Typically used at <1% for cell-based assays, but stock solutions can be 100%.[][13]
Propylene Glycol (PG) A viscous, non-toxic solvent. Often used in 10-40% (v/v) concentrations.[10][14]
Polyethylene Glycol 400 (PEG 400) A low-molecular-weight polymer, good for oral and parenteral formulations. Used in 10-50% (v/v) concentrations.[][15]

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Select a Co-solvent: Choose a co-solvent that is compatible with your downstream application (e.g., avoid high concentrations of DMSO in sensitive cell lines).

  • Initial Dissolution: Weigh your 3,4-dimethoxyphenyl derivative and dissolve it in the minimum required volume of the pure co-solvent (e.g., DMSO or Ethanol). This creates a high-concentration primary stock.

  • Dilution: Slowly add your aqueous buffer to the primary stock solution while vortexing or stirring vigorously. This technique, where the aqueous phase is added to the organic phase, helps prevent the compound from "crashing out" or precipitating.

  • Final Concentration: Continue adding the buffer until you reach your desired final concentration and co-solvent percentage.

  • Observation: Visually inspect the solution for any signs of precipitation. If it remains clear, it is ready for use.

Strategy 2: Complexation with Cyclodextrins

The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate poorly water-soluble "guest" molecules, like your 3,4-dimethoxyphenyl derivative, within their hydrophobic core.[16][18] This forms a water-soluble "inclusion complex," effectively shielding the hydrophobic part of your compound from the aqueous environment and dramatically increasing its apparent solubility.[17][18][]

dot

CD Hydrophilic Exterior Hydrophobic Cavity Complex Soluble Inclusion Complex Drug 3,4-Dimethoxyphenyl Derivative (Guest) Drug->CD:c Encapsulation

Caption: Mechanism of cyclodextrin inclusion complexation.

Experimental Protocol: Preparing an Inclusion Complex with Cyclodextrin

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[]

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD. Concentrations can range from 1% to 40% (w/v).

  • Add Compound: Add your 3,4-dimethoxyphenyl derivative to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature or with gentle heating (40-50°C) for several hours (or overnight) to facilitate the formation of the inclusion complex.[20]

  • Filtration: Filter the solution to remove any un-complexed, undissolved material. The clear filtrate contains your solubilized compound.

Strategy 3: Using Surfactants

The "Why": Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[21][22] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively being solubilized within the aqueous solution.[22][23]

Common Non-ionic Surfactants for Biological Applications:

  • Polysorbate 80 (Tween® 80): Widely used in pharmaceutical formulations.

  • Polysorbate 20 (Tween® 20): Common in biological buffers.

  • Cremophor® EL: Often used for intravenous formulations.[22]

Considerations:

  • Always use surfactants at a concentration above their CMC.

  • Be aware that high concentrations of surfactants can disrupt cell membranes and interfere with certain biological assays.[24]

Frequently Asked Questions (FAQs)

Q1: What structural features of 3,4-dimethoxyphenyl derivatives cause poor water solubility? A1: The primary contributors are the benzene ring and the two methoxy (-OCH3) groups. The benzene ring is inherently nonpolar and hydrophobic. The methoxy groups, while slightly polar, contribute to the overall lipophilicity (fat-solubility) of the molecule.[1][3] Unless the molecule has strongly ionizing acidic or basic groups, these hydrophobic features dominate, leading to poor solubility in water.[1]

Q2: How do I choose the best solubilization strategy for my experiment? A2: The choice depends on your downstream application. The following decision tree can guide your selection.

dot

Start Start: Compound Precipitates CheckpH Is the compound ionizable? Adjust pH. Start->CheckpH InVitro Is it for an in vitro assay? CheckpH->InVitro Yes/Partially Solved Solved Problem Solved CheckpH->Solved No/Fully Solved InVivo Is it for an in vivo study? InVitro->InVivo No UseCoSolvent Use Co-solvent (e.g., DMSO, Ethanol) InVitro->UseCoSolvent Yes UseCyclodextrin Use Cyclodextrin (e.g., HP-β-CD) InVivo->UseCyclodextrin Yes UseCoSolvent->Solved UseSurfactant Consider Surfactants (e.g., Tween 80) UseCyclodextrin->UseSurfactant If still problematic UseSurfactant->Solved

Caption: Decision workflow for selecting a solubilization method.

Q3: My compound is for an in vivo animal study. What are the most important considerations? A3: For in vivo studies, toxicity and biocompatibility are paramount.

  • Co-solvents: Use the lowest possible concentration. High concentrations of solvents like DMSO or ethanol can cause local irritation or systemic toxicity. PEG 300/400 and propylene glycol are generally safer options.

  • Cyclodextrins: Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) are considered safe for parenteral administration.[]

  • Surfactants: Non-ionic surfactants like Polysorbate 80 are often used, but their concentrations must be carefully controlled to avoid adverse effects like hemolysis.[24]

Q4: Can I combine different solubilization techniques? A4: Absolutely. Combining methods can be highly effective. For example, you can use a small amount of a co-solvent in combination with pH adjustment.[][25] Similarly, using a water-soluble polymer like PVP can enhance the complexation efficiency of cyclodextrins.[26] This synergistic approach often allows you to use lower concentrations of each individual agent, reducing potential toxicity and interference.

References

  • Solubility of Things. (n.d.). 3,4-Dimethoxybenzoic acid. Retrieved February 27, 2026, from [Link]

  • Chaudhary, A., Nagaich, U., & Gulati, N. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Jadhav, N. R., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science, 13(3), 1-12.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Kalepu, S., & Nekkanti, V. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • O'Driscoll, C. M., & Griffin, B. T. (2008). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 14(2), 141-151.
  • Yellela, S. R. C. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 8(10), 1141-1145.
  • Solubility of Things. (n.d.). 3,4-Dimethoxyphenylacetic acid. Retrieved February 27, 2026, from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Sharma, R., et al. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances, 13(27), 18456-18471.
  • Al-Hamdani, Y. A. S., et al. (2022). Solubility measurement of verapamil for the preparation of developed nanomedicines using supercritical fluid. Scientific Reports, 12(1), 16409.
  • Wikipedia. (n.d.). Cosolvent. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved February 27, 2026, from [Link]

  • MDPI. (2025, December 26). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Retrieved February 27, 2026, from [Link]

  • SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). Verapamil. Retrieved February 27, 2026, from [Link]

  • Dressman, J. B., & Reppas, C. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology, 34(10), 52-62.
  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved February 27, 2026, from [Link]

  • The Japanese Pharmacopoeia. (n.d.). Verapamil Hydrochloride. Retrieved February 27, 2026, from [Link]

  • Wójcik, M., et al. (2021). Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. Molecules, 26(21), 6496.
  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound? Retrieved February 27, 2026, from [Link]

  • Lim, Z. Y., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Food Production, Processing and Nutrition, 4(1), 1-18.
  • Isadiartuti, D., et al. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy, 57(4), 723-729.
  • LookChem. (n.d.). (3,4-Dimethoxyphenyl)acetic acid. Retrieved February 27, 2026, from [Link]

  • Agritrop. (2023, January 20). SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava. Retrieved February 27, 2026, from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved February 27, 2026, from [Link]

  • Ascendia Pharmaceutical Solutions. (n.d.). 4 Factors Affecting Solubility of Drugs. Retrieved February 27, 2026, from [Link]

  • DFE Pharma. (2025, July 31). How can cyclodextrins enhance solubility? Retrieved February 27, 2026, from [Link]

  • CORE. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds. Retrieved February 27, 2026, from [Link]

  • StudySmarter. (n.d.). Unit 4: Solubility and Factors Affecting Solubility. Retrieved February 27, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3,4-dimethoxy-. Retrieved February 27, 2026, from [Link]

  • PubMed. (2012, February 15). Highly soluble 3,4-(dimethoxyphenylthio) substituted phthalocyanines: synthesis, photophysical and photochemical studies. Retrieved February 27, 2026, from [Link]

  • MDPI. (2021, March 22). Novel Processes for the Extraction of Phenolic Compounds from Olive Pomace and Their Protection by Encapsulation. Retrieved February 27, 2026, from [Link]

  • IJNRD.org. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved February 27, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved February 27, 2026, from [Link]

  • Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). Veratric Acid. Retrieved February 27, 2026, from [Link]

  • Journal of Chemical & Engineering Data. (2009, April 6). Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. Retrieved February 27, 2026, from [Link]

Sources

Technical Support Center: Optimization of Catalyst Loading for β-Amino Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aza-Michael Catalysis Hub. As a Senior Application Scientist, I have designed this technical support center to assist researchers, polymer chemists, and drug development professionals in troubleshooting and optimizing the synthesis of β-amino esters.

The aza-Michael addition of amines to acrylates is a cornerstone reaction for synthesizing poly(β-amino esters) (PBAEs) and small-molecule pharmaceutical intermediates. While the reaction can proceed uncatalyzed, achieving quantitative conversion, strict chemoselectivity, and rapid kinetics requires precise catalyst selection and loading optimization.

Mechanistic Causality in Aza-Michael Additions

To optimize catalyst loading, one must first understand the mechanism by which different catalysts lower the activation energy of the conjugate addition.

  • Organocatalysts (e.g., DBU): Act as non-nucleophilic bases that increase the nucleophilicity of the amine donor through hydrogen bonding or transient deprotonation[1].

  • Lewis Acids (e.g., Ce⁴⁺, Bi³⁺): Coordinate directly to the carbonyl oxygen of the acrylate (the Michael acceptor). This withdraws electron density from the β-carbon, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and facilitating rapid nucleophilic attack[2].

  • Biocatalysts (e.g., CALB): Provide a highly constrained chiral pocket that stabilizes the transition state via hydrogen bonding while physically restricting the entry of bulky secondary amines, thereby preventing over-alkylation[3].

MechanisticPathway Acrylate Acrylate (Michael Acceptor) Complex Activated Complex (LUMO Lowered) Acrylate->Complex Catalyst Lewis Acid (Ce4+) Catalyst Catalyst->Complex O-Coordination Intermediate Zwitterionic Intermediate Complex->Intermediate Nucleophilic Attack Amine Amine Donor (Nucleophile) Amine->Intermediate Product β-Amino Ester Product Intermediate->Product Proton Transfer Product->Catalyst Catalyst Regeneration

Figure 1: Mechanistic pathway of Lewis Acid-catalyzed aza-Michael addition demonstrating LUMO-lowering causality.

Troubleshooting & FAQs

Q1: I am synthesizing PBAEs using primary amines and DBU as a catalyst, but I am observing significant amounts of the double addition product (diadduct). How can I optimize the loading to prevent this? A1: Aza-Michael addition obeys third-order kinetics. When using primary amines, the initial addition forms a secondary amine, which remains nucleophilic. High loadings of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) over-activate this secondary amine, accelerating the second addition step. To suppress diadduct formation, reduce the DBU loading to catalytic amounts (<10 mol%) and lower the reaction temperature to 0 °C. This exploits the activation energy differential between the first and second additions, significantly improving chemoselectivity toward the monoadduct[4].

Q2: We are shifting to green chemistry approaches using lipases for β-amino ester synthesis. How does enzyme loading affect the reaction, and what is the optimal range? A2: Lipase B from Candida antarctica (CALB) is a highly effective biocatalyst for this transformation. The optimal enzyme loading typically ranges from 10 to 50 mg per mmol of substrate. Increasing the enzyme-to-substrate ratio accelerates the reaction up to a saturation point, beyond which mass transfer limitations in the heterogeneous mixture prevent further kinetic gains. Crucially, the active site pocket of CALB (approx. 10Å × 4Å × 12Å) physically constrains the transition state. Once the primary amine adds to the acrylate, the resulting secondary amine is too sterically hindered to re-enter the catalytic triad, halting the reaction at the monoadduct stage and ensuring excellent chemoselectivity[3].

Q3: Our uncatalyzed reactions with sterically hindered aliphatic amines are taking over 24 hours. What is the recommended Lewis acid catalyst and optimal loading to accelerate this in aqueous media? A3: Ceric Ammonium Nitrate (CAN) is a highly efficient, water-tolerant Lewis acid for this specific issue. A highly optimized loading of just 3 mol% CAN in aqueous media can drive the aza-Michael addition of sterically hindered aliphatic amines to completion in as little as 15 to 30 minutes, achieving >95% yield. Unlike traditional Lewis acids that rapidly hydrolyze and deactivate in water, the Ce⁴⁺ ion remains active, facilitating rapid nucleophilic attack[2].

Catalyst Benchmarking & Quantitative Data

Use the following table to benchmark your current protocols and select the optimal catalyst class based on your specific synthetic constraints.

Catalyst ClassRepresentative CatalystOptimal LoadingRecommended SolventTypical Reaction TimeChemoselectivity Profile
Organocatalyst DBU10–20 mol%Solvent-free / DCM0.5–2.5 hModerate (Prone to diadducts with primary amines)
Biocatalyst CALB (Lipase B)10–50 mg/mmolHexane / Solvent-free12–24 hExcellent (Strictly monoadduct formation)
Lewis Acid Ceric Ammonium Nitrate (CAN)3 mol%Water15–30 minGood (Highly efficient for aliphatic amines)
Lewis Acid Bismuth Triflate (Bi(OTf)₃)1–5 mol%Acetonitrile1–5 hGood (Effective for sterically hindered substrates)

Standardized Experimental Protocol: Empirical Loading Optimization

To establish a highly reproducible, self-validating system for optimizing catalyst loading in your own lab, follow this standardized methodology. This protocol uses DBU as a model but can be adapted for any catalyst class.

Step-by-Step Methodology
  • Preparation of Stock Solutions: Prepare a 1.0 M solution of the target acrylate and a 1.1 M solution of the target amine in anhydrous dichloromethane (DCM).

  • Parallel Reaction Setup: Equip five 10 mL oven-dried Schlenk flasks with magnetic stir bars. Dispense 1.0 mL of the acrylate stock (1.0 mmol) and 1.0 mL of the amine stock (1.1 mmol) into each flask.

  • Catalyst Spiking: Add DBU to the flasks to achieve a loading gradient: 0 mol% (Control), 5 mol%, 10 mol%, 15 mol%, and 20 mol%. Seal the flasks and stir at 0 °C.

  • Self-Validating Aliquot Sampling: At

    
     and 
    
    
    
    hours, extract a 10 µL aliquot from each flask. Dissolve the aliquot directly in 0.5 mL of CDCl₃.
  • Spectroscopic Validation Check (Critical Step): Acquire a crude ¹H-NMR spectrum. The reaction is validated as complete only when the characteristic multiplet signals of the acrylate olefinic protons (δ 5.8–6.4 ppm) are completely absent. If these peaks persist, the reaction is incomplete.

  • Quenching and Purification: Once the validation check confirms completion, quench the reaction by filtering the mixture through a short pad of silica gel (eluting with hexane/ethyl acetate 8:2) to remove the DBU catalyst and excess amine[4].

  • Data Analysis: Plot the conversion rate and the monoadduct-to-diadduct ratio against the catalyst loading to determine the optimal stoichiometric balance for your specific substrate pair.

OptimizationWorkflow Step1 1. Prepare Stock Solutions (Amine, Acrylate, Catalyst) Step2 2. Setup Parallel Reactions (0, 5, 10, 15, 20 mol% Loading) Step1->Step2 Step3 3. Aliquot Sampling (t = 0.5, 1, 2, 4 hours) Step2->Step3 Step4 4. 1H-NMR Validation Check (Monitor δ 5.8-6.4 ppm) Step3->Step4 Decision Are Olefinic Protons Absent? Step4->Decision OptA Increase Loading or Reaction Time Decision->OptA No (Incomplete) OptB 5. Quench & Purify (Silica Filtration) Decision->OptB Yes (100% Conv.) OptA->Step3

Figure 2: Self-validating experimental workflow for empirical catalyst optimization.

References

  • Rangel, H., et al. "Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol." Molecules, MDPI.
  • Pellis, A., et al. "Green Polymer Chemistry: Enzyme Catalysis for Polymer Functionalization." PMC - NIH.
  • Varala, R., et al. "Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water." Organic Chemistry Portal.
  • Lakes, A.L., et al. "Highly Thiolated Poly (Beta-Amino Ester) Nanoparticles for Acute Redox Applications." MDPI.

Sources

Technical Support Center: Removing Unreacted 3,4-Dimethoxybenzaldehyde from Mannich Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for scientists and researchers engaged in synthetic organic chemistry. This guide provides in-depth troubleshooting strategies and detailed protocols for a common purification challenge: the removal of unreacted 3,4-dimethoxybenzaldehyde from Mannich reaction mixtures. As professionals in drug development and chemical research, we understand that efficient and effective purification is paramount to achieving high-purity compounds and reliable downstream data. This document is designed to provide you with the foundational principles and actionable protocols to overcome this specific separation hurdle.

Understanding the Chemistry: The Basis for Separation

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base.[1][2] When using 3,4-dimethoxybenzaldehyde, an amine, and an enolizable carbonyl compound, the primary challenge in purification arises from separating the desired basic product from the neutral, unreacted aldehyde.

The key to a successful separation lies in exploiting the fundamental chemical differences between the starting material and the product. The most significant difference is the introduction of an amino group, which imparts basicity to the Mannich product.[3] This allows for selective manipulation through pH adjustment, a property the neutral 3,4-dimethoxybenzaldehyde lacks.

Comparative Physicochemical Properties
Property3,4-Dimethoxybenzaldehyde (Starting Material)Typical Mannich Base (Product)Rationale for Separation
Chemical Class Aromatic Aldehydeβ-Amino-Carbonyl CompoundAldehyde is neutral; product is basic.
Basicity (pKa) Neutral (non-basic)Basic (pKa of conjugate acid typically 7-10)The product can be protonated to form a water-soluble salt, while the aldehyde cannot.
Solubility Insoluble in water; soluble in organic solvents like ether and alcohol.[4]Generally soluble in organic solvents; becomes water-soluble upon protonation (acidification).This differential solubility is the cornerstone of acid-base extraction.
Melting Point 40-43 °C (Solid)[4]Variable (often solid)If the product is a solid with a distinct melting point, recrystallization is a viable final purification step.
Frequently Asked Questions (FAQs)

Q1: How can I monitor the reaction to minimize the amount of unreacted aldehyde from the start? A: Proactive monitoring is crucial. The most effective method is Thin-Layer Chromatography (TLC).[5][6] Periodically sample the reaction mixture and spot it on a silica gel TLC plate alongside your starting 3,4-dimethoxybenzaldehyde. Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The reaction is complete when the spot corresponding to the aldehyde has disappeared or is no longer diminishing in intensity. This prevents excessive unreacted starting material in your final workup.

Q2: What is the single most important chemical difference I can use for purification? A: The basicity of the nitrogen atom in your Mannich base product.[3] This is the most powerful "handle" for separation. By adding an acid, you can selectively protonate your product, making it a salt. This salt will have drastically different solubility properties (typically water-soluble) compared to the neutral, organic-soluble aldehyde, forming the basis of an extractive workup.

Q3: My Mannich base seems to be unstable during acidic workup. What are my alternatives? A: While acid-base extraction is robust, some Mannich bases can be sensitive to strong acids or prolonged exposure to acidic conditions. If you suspect degradation, your primary alternative is silica gel column chromatography.[5] This technique separates compounds based on polarity, and since the Mannich base is typically more polar than 3,4-dimethoxybenzaldehyde, a clean separation can often be achieved.

Q4: Can I use a sodium bisulfite wash to remove the aldehyde? A: Yes, this is a classic and effective method for removing aldehydes. Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can be washed away from the organic layer containing your product.[7] This method is particularly useful if the aldehyde is difficult to separate by other means or if you need to achieve exceptionally high purity. However, it adds an extra step to the workup.

Troubleshooting and Purification Guide

This section provides a logical workflow and detailed protocols for isolating your Mannich base product from unreacted 3,4-dimethoxybenzaldehyde.

Purification Decision Workflow

The following diagram outlines a decision-making process to guide your purification strategy after the reaction is complete.

G cluster_0 start Crude Reaction Mixture extraction Perform Acid-Base Extraction (Protocol 1) start->extraction check_purity Analyze Organic & Aqueous Layers via TLC extraction->check_purity product_state Is the Isolated Product a Solid or Oil? check_purity->product_state  Product is clean in  aqueous-derived layer chromatography Purify via Column Chromatography (Protocol 2) check_purity->chromatography  Product and aldehyde  both present bisulfite Consider Sodium Bisulfite Wash (Protocol 4) check_purity->bisulfite  Aldehyde is persistent recrystallize Purify via Recrystallization (Protocol 3) product_state->recrystallize  Solid final_product Pure Mannich Base product_state->final_product  Oil of high purity chromatography->product_state recrystallize->final_product bisulfite->extraction

Caption: Decision workflow for purifying Mannich bases.

Experimental Protocols
Protocol 1: Liquid-Liquid Acid-Base Extraction (Primary Method)

This protocol leverages the basicity of the Mannich product to separate it from the neutral aldehyde.

Step-by-Step Methodology:

  • Solvent Addition: Once the reaction is complete, cool the mixture to room temperature. If your reaction solvent is water-miscible (e.g., ethanol), remove it under reduced pressure (rotary evaporation). Dissolve the resulting residue in a water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 50-100 mL).

  • Acidification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Shaking and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate fully.

    • Causality: The acidic water protonates the basic Mannich product, forming a water-soluble ammonium salt (R₃N⁺H Cl⁻). The neutral 3,4-dimethoxybenzaldehyde remains in the organic layer.

  • Layer Separation: Drain the lower aqueous layer into a clean flask. This layer now contains your protonated product. The upper organic layer contains the unreacted aldehyde and other neutral impurities.

  • Re-extraction (Optional but Recommended): To ensure complete recovery, add a fresh portion of 1 M HCl to the organic layer in the funnel, shake, and combine this second aqueous extract with the first.

  • Product Regeneration (Basification): Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 2 M NaOH or a saturated sodium bicarbonate solution, while stirring until the solution is basic (pH > 9, check with pH paper).

    • Causality: The base deprotonates the ammonium salt, regenerating the neutral, water-insoluble Mannich base, which should precipitate as a solid or separate as an oil.

  • Final Extraction: Transfer the basified mixture back to a separatory funnel. Extract the regenerated Mannich base back into a fresh portion of an organic solvent (e.g., diethyl ether or dichloromethane) two or three times.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent using a rotary evaporator to yield your crude Mannich base, now free of the starting aldehyde.

Protocol 2: Silica Gel Column Chromatography

This method is ideal when acid-base extraction is ineffective or if the product is acid-sensitive.[8]

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The goal is to find a solvent mixture (e.g., hexanes/ethyl acetate) that gives good separation between the 3,4-dimethoxybenzaldehyde spot and your product spot. The product, being more polar, should have a lower Rf value. An ideal Rf for the product is ~0.25-0.35.

  • Column Packing: Prepare a silica gel column. A "slurry packing" method is often most effective: mix the silica gel with your chosen eluent in a beaker to form a slurry, then pour it into the column and allow it to settle, draining excess solvent until the solvent level is just above the silica bed.[8]

  • Sample Loading: Dissolve your crude reaction mixture in a minimal amount of a strong solvent (like dichloromethane). Use a pipette to carefully load this solution onto the top of the silica gel.

  • Elution: Add your pre-determined eluent to the top of the column and begin collecting fractions. Apply gentle pressure (flash chromatography) to speed up the process if necessary.

  • Fraction Analysis: Monitor the fractions as they elute using TLC to determine which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to isolate your purified Mannich base.

Protocol 3: Recrystallization

If your product from Protocol 1 or 2 is a solid, recrystallization can be used to achieve high purity.[5]

Step-by-Step Methodology:

  • Solvent Screening: Find a suitable solvent or solvent pair. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, or ethyl acetate/hexanes mixtures.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If needed, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References
  • Ataman Kimya. (n.d.). 3,4-DIMETHOXYBENZALDEHYDE. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3,4-Dimethoxybenzaldehyde (FDB008864). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Thompson, H. W. (1970). Advances in the Chemistry of Mannich Bases. Synthesis, 1970(5), 244-263.
  • Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]

  • Journal of Natural Products. (2007). Benzaldehyde Derivatives from Sarcodontia crocea. Retrieved from [Link]

  • Spectroscopy Europe. (2013). Aldehydes in water: Simultaneous derivatisation and extraction in green process. Retrieved from [Link]

  • ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]

  • ThaiScience. (2012). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Retrieved from [Link]

  • European Patent Office. (n.d.). Benzaldehyde derivative and process for its preparation - EP 0145334 A2.
  • Galore International Journal of Applied Sciences and Humanities. (2018). Synthesis, Characterization and Application of Mannich Base. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Organocatalysis by poly(amidoamine) dendrimers; Knoevenagel and Mannich reactions catalyzed in water. Retrieved from [Link]

  • Chemistry Steps. (2021). The Mannich Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Mannich reactions of ketones, benzaldehyde and aniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3,4-dimethoxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mannich Reaction. Retrieved from [Link]

  • Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Retrieved from [Link]

  • University of Toronto. (n.d.). How to run column chromatography. Retrieved from [Link]

Sources

Avoiding racemization during hydrolysis of chiral beta-amino methyl esters

Technical Support Center: Hydrolysis of Chiral -Amino Methyl Esters

Current Status: Operational Topic: Preventing Racemization & Retro-Michael Elimination Ticket Severity: High (Irreversible Stereochemical Loss)

Introduction: The "Beta" Challenge

Welcome to the technical support hub for



Retro-Michael reaction

This guide provides the validated protocols and troubleshooting logic required to hydrolyze these esters (



Module 1: Diagnostic & Failure Mechanics

"Why did my reaction racemize?"

Before attempting a fix, you must identify the mechanism of failure. In

The Racemization Pathways
  • 
    -Enolization:  Direct deprotonation at the C2 position. This is slow in 
    
    
    -amino acids compared to
    
    
    -amino acids due to the distance from the electron-withdrawing nitrogen, but still possible with strong bases.
  • Retro-Michael Elimination (The Killer): Base-mediated elimination of the amino group (carbamate) to form an achiral

    
    -unsaturated ester. The amine then re-adds non-stereoselectively.
    

Gcluster_0Safe Zonecluster_1Danger Zone (Basic pH)TargetChiral beta-Amino EsterProductChiral beta-Amino AcidTarget->Product Hydrolysis (LiOH/Enzyme)EnolateC2-Enolate (Planar)Target->Enolate Strong Base (Deprotonation)Olefinalpha,beta-Unsaturated Ester (Achiral)Target->Olefin Elimination (Retro-Michael)RacemicRacemic MixtureEnolate->Racemic ReprotonationOlefin->Racemic Amine Re-additioncaptionFigure 1: The dual pathways of stereochemical loss in beta-amino esters.

Module 2: Validated Protocols

Protocol A: The "Gold Standard" Chemical Method (LiOH)

Best For: Standard N-Boc or N-Cbz protected

Mechanism:

Reagents:

  • Lithium Hydroxide Monohydrate (

    
    )
    
  • Solvent System: THF : Methanol : Water (3:1:[1]1) or THF : Water (1:1)[2]

  • Temperature:

    
     (Strict control)
    

Step-by-Step:

  • Dissolution: Dissolve the N-protected

    
    -amino methyl ester (
    
    
    equiv) in THF. Cool to
    
    
    in an ice bath.
  • Reagent Prep: Dissolve

    
     (
    
    
    -
    
    
    equiv) in the minimum amount of water/methanol.
  • Addition: Dropwise add the LiOH solution to the ester. Crucial: Maintain internal temp

    
    .
    
  • Monitoring: Stir at

    
    . Monitor by TLC/LCMS. Most reactions complete in 1–4 hours.
    
    • Warning: Do not let it warm to RT unless conversion is stalled for >6 hours.

  • Quench: Acidify carefully with

    
     or Citric Acid (aq) to pH 3–4 at 
    
    
    .
  • Extraction: Extract immediately with EtOAc.

Protocol B: The "Zero-Risk" Enzymatic Method (PLE)

Best For: Substrates sensitive to any base (e.g., those with additional chiral centers or labile protecting groups). Mechanism: Pig Liver Esterase (PLE) operates at neutral pH (7.0–8.0), completely bypassing the activation energy required for the Retro-Michael elimination.

Reagents:

  • Pig Liver Esterase (PLE) (Sigma/Roche, crude or immobilized)

  • Phosphate Buffer (pH 7.5 or 8.0)

  • Acetone (optional co-solvent, max 10%)

Step-by-Step:

  • Suspension: Suspend the ester in Phosphate Buffer (0.1 M, pH 7.5). If insoluble, add acetone (up to 10% v/v).

  • Initiation: Add PLE (approx. 10–50 units per mmol of substrate).

  • pH Stat: The reaction produces acid, lowering pH. Use an autotitrator (or manual addition) of

    
     to maintain pH at 7.5.
    
  • Termination: When base consumption stops, filter off the enzyme (or Celite filtration).

  • Isolation: Acidify to pH 3 and extract.

Module 3: Troubleshooting & FAQs

Decision Matrix: Which method should I use?

DecisionStartStart: Hydrolysis of beta-Amino EsterIsProtectedIs the Nitrogen protected (Boc/Cbz)?Start->IsProtectedFreeAmineSTOP: Protect Nitrogen first.Free amines polymerize.IsProtected->FreeAmineNoBaseSensitiveIs the molecule base-sensitive (e.g., Retro-Michael prone)?IsProtected->BaseSensitiveYesLiOHUse Protocol A: LiOH / THF / H2O @ 0CBaseSensitive->LiOHNo (Standard)EnzymeUse Protocol B: Pig Liver Esterase (PLE)BaseSensitive->EnzymeYes (High Risk)captionFigure 2: Method Selection Flowchart

Comparative Data: Base vs. Enzyme
ParameterNaOH (1M)LiOH (THF/H2O)Pig Liver Esterase (PLE)
pH Condition > 13 (Strong Base)~10-11 (Mild Base)7.0 - 8.0 (Neutral)
Racemization Risk HighLow (at

)
Negligible
Retro-Michael Risk HighModerateNone
Reaction Time < 1 hour2 - 6 hours12 - 48 hours
Scalability ExcellentExcellentModerate (Enzyme cost)
Frequently Asked Questions

Q: I used LiOH at Room Temperature and lost 15% ee. Why? A: Even LiOH can trigger the Retro-Michael elimination at higher temperatures. The elimination rate is temperature-dependent. Always start at


Q: Can I use acid hydrolysis (6N HCl) to avoid base-catalyzed racemization? A: Technically, yes, acid hydrolysis avoids the Retro-Michael pathway. However, it will simultaneously remove acid-labile protecting groups like Boc. If your target is the free amino acid hydrochloride salt, refluxing in 6N HCl is actually a very safe method regarding stereochemistry, provided the stereocenter isn't benzylic.

Q: My ester is insoluble in the LiOH mixture. A: Switch from THF:Water (1:1) to THF:Methanol:Water (3:1:1).[1] The methanol acts as a bridging solvent. Alternatively, use Dioxane:Water.

Q: I see a new spot on TLC that is less polar than the product but UV active. A: This is likely the

References

  • Enzymatic Hydrolysis Standard

    • Ohno, M., & Otsuka, M. (1989). Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase. Organic Reactions.
  • LiOH Protocol & Mechanism

    • Evans, D. A., & Black, W. C. (1993). Synthesis of Lepicidin A.
  • Retro-Michael Risk in

    
    -Amino Acids: 
    
    • Weiner, B., et al. (2010). Catalytic Enantioselective Synthesis of -Amino Acids. (Discusses the lability of -amino esters).
  • Lipase Catalysis (CAL-B)

    • Fülöp, F., et al. (2010).[3] Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated

      
      -Amino Ester Stereoisomers.
      

Technical Support Center: Crystallization of Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate . This


-amino acid ester is a critical intermediate in the synthesis of cardiovascular therapeutics (e.g., calcium channel blockers) and integrin inhibitors.

Users frequently encounter three distinct challenges with this scaffold:

  • Phase Separation: The tendency of the salt to "oil out" rather than crystallize due to the flexible ethyl backbone and lipophilic dimethoxy-phenyl moiety.

  • Chiral Purity: The need for efficient optical resolution of the C3 chiral center.

  • Chemical Stability: The susceptibility of the methyl ester to hydrolysis under acidic/basic crystallization conditions.

This guide synthesizes field-proven protocols to address these specific bottlenecks.

Module 1: Salt Selection & Phase Control

Q: My HCl salt is "oiling out" upon cooling. How do I force crystallization?

A: Oiling out (liquid-liquid phase separation) occurs when the metastable limit of the oil phase is reached before the solubility limit of the crystalline phase. For this specific lipophilic amine, this is often caused by using a solvent system that is too polar (e.g., pure water or methanol) or cooling too rapidly.

Troubleshooting Protocol:

  • Switch to a Hybrid Solvent System: Do not use pure alcohols. The dimethoxy ring requires a lipophilic counter-balance.

    • Recommended System:Isopropanol (IPA) / Isopropyl Acetate (IPAc) or Ethanol / MTBE .

  • Seeding Strategy: You are likely operating in the "Oiling Out Zone." You must seed the solution before it reaches the cloud point of the oil.

  • Thermodynamic Control:

    • Dissolve the crude free base in 5 volumes of Ethanol at 40°C.

    • Add 1.05 eq of HCl (in Dioxane or IPA).

    • Crucial Step: Slowly add MTBE (anti-solvent) until slight turbidity persists.

    • Heat to clear (re-dissolve).

    • Cool slowly (10°C/hour) to induce nucleation rather than oiling.

Data: Solvent Screening for HCl Salt

Solvent SystemSolubility (mg/mL)Phase BehaviorOutcome
Water>200HighOiling / Hydrolysis Risk
Methanol>150ModerateOiling likely
Ethanol / MTBE (1:3) 30 - 50 Optimal Crystalline Solid
Acetone<10LowAmorphous precipitate

Module 2: Optical Resolution (Chiral Purification)

Q: Standard Tartaric Acid is yielding low enantiomeric excess (ee). What is the alternative?

A: Unsubstituted tartaric acid often fails with this substrate because the salt lattice lacks sufficient rigidity. The dimethoxy-phenyl ring requires a resolving agent capable of


 stacking .

Recommendation: Switch to


-Di-p-toluoyl-L-tartaric acid (L-DTTA) .
The toluoyl groups provide the necessary steric bulk and 

-interaction sites to discriminate between the enantiomers of the 3,4-dimethoxyphenyl scaffold effectively.
Experimental Workflow: The Pope-Peachey Method

The following diagram outlines the decision logic for resolving this specific


-amino ester.

ResolutionWorkflow Start Racemic Free Base (Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate) Agent Add 0.5 eq L-DTTA Solvent: MeOH/Water (9:1) Start->Agent Heat Heat to Reflux (60°C) Clear Solution Agent->Heat Cool Controlled Cooling (5°C/hour) to 20°C Heat->Cool Filter Filtration Cool->Filter Solid Solid Cake (Diastereomeric Salt) Filter->Solid Precipitate Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Filtrate Check Check Chiral Purity (HPLC) Solid->Check Recryst Recrystallize (MeOH/EtOAc) Check->Recryst ee < 98% FreeBase Free Base Liberation (NaHCO3 / DCM) Check->FreeBase ee > 99% Recryst->Filter

Figure 1: Optical resolution workflow using L-DTTA. Note the critical recrystallization loop for high purity.

Protocol Steps:

  • Stoichiometry: Use 0.5 equivalents of L-DTTA per 1.0 equivalent of racemic amine (The "Half-Quantity" method).

  • Solvent: Methanol is the primary solvent; water (5-10%) acts as a co-solvent to modulate solubility.

  • Liberation: Do not use strong bases (NaOH) to liberate the free amine, as this will hydrolyze the methyl ester. Use saturated Sodium Bicarbonate (

    
    ) and extract into Dichloromethane (DCM).
    

Module 3: Chemical Stability & Impurities

Q: I am seeing a "Des-Methyl" impurity (Acid) increasing during crystallization. Why?

A: The methyl ester at the C1 position is chemically labile. Hydrolysis is catalyzed by:

  • Strong Acids: Excess HCl during salt formation.

  • Water: Presence of moisture in the solvent.

  • Heat: Prolonged reflux times.

Mechanism of Failure: The electron-donating effect of the 3,4-dimethoxy group stabilizes the carbocation character, making the ester slightly more susceptible to acid-catalyzed hydrolysis compared to a simple aliphatic ester.

Prevention Strategy:

  • Anhydrous Conditions: Use anhydrous HCl in Dioxane or Ethanol. Avoid aqueous HCl.

  • Temperature Limit: Do not exceed 50°C during the dissolution of the HCl salt.

  • Drying: Dry the final salt under vacuum at 40°C. Higher temperatures will accelerate solid-state hydrolysis if residual moisture is present.

References

  • Vertex AI Search. (2026). Crystallization and resolution of beta-amino acid esters. Retrieved from 1.

  • BenchChem. (2025). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. Retrieved from 2.

  • Google Patents. (2015). CN104672105B - Preparation method of L-3-(3,4-Dimethoxyphenyl)-2-amino-2-methyl propionitrile hydrochlorate. (Demonstrates Tartrate resolution of the 3,4-dimethoxy scaffold). Retrieved from 3.

  • PubChem. (2025).[4][5] Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate Compound Summary. Retrieved from 5.[4]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Validation & Comparative

A Technical Guide to the Mass Spectrometry Fragmentation Patterns of 3,4-Dimethoxyphenyl Beta-Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a profound understanding of the structural characteristics of novel chemical entities is paramount. Mass spectrometry, particularly when coupled with tandem fragmentation techniques (MS/MS), stands as a cornerstone for molecular structure elucidation. This guide provides an in-depth analysis of the electrospray ionization (ESI) tandem mass spectrometry fragmentation patterns of 3,4-dimethoxyphenyl beta-amino esters. This class of compounds is of significant interest in medicinal chemistry, often serving as a scaffold in the design of pharmacologically active agents.

The objective of this guide is to equip researchers with a predictive framework for identifying and characterizing these molecules. By dissecting the fragmentation pathways of structurally related compounds, we can infer the dominant fragmentation patterns, offering a powerful tool for structural confirmation and isomer differentiation. This guide will delve into the mechanistic underpinnings of the observed fragmentation, present a detailed experimental protocol for data acquisition, and provide a comparative analysis of the expected fragment ions.

Pillar 1: Mechanistic Insights into Fragmentation

The fragmentation of 3,4-dimethoxyphenyl beta-amino esters in positive-ion ESI-MS/MS is primarily driven by the protonation of the basic amino group. The subsequent collision-induced dissociation (CID) initiates a cascade of fragmentation events, influenced by the interplay between the ester functionality and the electron-donating 3,4-dimethoxyphenyl ring.

Predicted Primary Fragmentation Pathways

Based on the established fragmentation patterns of related structures such as substituted phenethylamines and beta-amino esters, we can anticipate several key fragmentation routes for a protonated 3,4-dimethoxyphenyl beta-amino ester (a representative structure is used for illustrative purposes).

  • Loss of the Ester Group: A prominent fragmentation pathway is expected to be the neutral loss of the ester group as an alcohol (e.g., methanol or ethanol, depending on the ester) and carbon monoxide. This pathway is common for esters and is initiated by the cleavage of the bond between the carbonyl carbon and the alkoxy oxygen.

  • Cleavage of the Cα-Cβ Bond: Alpha-cleavage adjacent to the amine is a dominant fragmentation pathway for many amines.[1] For beta-amino esters, cleavage of the Cα-Cβ bond is a characteristic fragmentation. This would result in the formation of a stable benzylic cation containing the 3,4-dimethoxyphenyl moiety. The stability of this cation is enhanced by the electron-donating methoxy groups on the aromatic ring.

  • Loss of Ammonia: The loss of ammonia (NH3) from the protonated molecule is a well-documented fragmentation pathway for primary amines, including substituted phenethylamines.[2] This often proceeds through the formation of a spiro[2.5]octadienylium ion.[3]

  • Fragmentation of the 3,4-Dimethoxyphenyl Moiety: The dimethoxy-substituted phenyl ring can also undergo characteristic fragmentation. A common loss is that of a methyl radical (•CH3) from one of the methoxy groups, particularly in higher-energy CID.[4] Subsequent loss of carbon monoxide (CO) from the resulting ion is also possible.

The interplay of these pathways will dictate the final appearance of the MS/MS spectrum. The relative abundance of the fragment ions will be influenced by the collision energy and the specific substitution on the ester and amino groups.

Pillar 2: Self-Validating Experimental Protocol

To obtain high-quality and reproducible MS/MS data for 3,4-dimethoxyphenyl beta-amino esters, a systematic approach to sample preparation and instrument setup is crucial.

Step-by-Step Experimental Workflow

G cluster_frags Primary Fragment Ions cluster_secondary_frags Secondary Fragment Ions M_H [M+H]+ Protonated 3,4-Dimethoxyphenyl Beta-Amino Ester Frag1 [M+H - R'OH]+ M_H->Frag1 - R'OH Frag2 [M+H - NH3]+ M_H->Frag2 - NH3 Frag3 [R-CH=NH2]+ M_H->Frag3 - CH2COOR' Frag4 [R]+ M_H->Frag4 - CH(NH2)CH2COOR' Frag5 [R - CH3]+ Frag4->Frag5 - •CH3 Frag6 [R - CH3 - CO]+ Frag5->Frag6 - CO

Sources

Comparison of Aza-Michael vs Mannich reaction for beta-amino ester synthesis

Strategic Guide: -Amino Ester Synthesis

Aza-Michael Addition vs. Mannich Reaction[1][2]

Executive Summary

The synthesis of



Aza-Michael additionMannich reaction

This guide moves beyond basic textbook definitions to provide a rigorous, data-backed comparison of these two dominant pathways, offering optimized protocols and a decision matrix for application in high-value synthesis.

Mechanistic Divergence & Pathway Logic

While both reactions yield

  • Aza-Michael Addition: A linear approach. It relies on the conjugate addition of a nucleophilic amine to an electron-deficient alkene (acrylate). It preserves the carbon skeleton of the starting material.

  • Mannich Reaction: A convergent approach. It constructs the carbon backbone and the C-N bond simultaneously via the condensation of an amine, an aldehyde, and an enolizable carbonyl (or their surrogates).

Visualization: Convergent vs. Linear Synthesis

BetaAminoSynthesiscluster_0Aza-Michael (Linear)cluster_1Mannich (Convergent)AmineAmine (Nucleophile)Transition_AMEnolate IntermediateAmine->Transition_AM1,4-AdditionAcrylateAcrylate (Electrophile)Acrylate->Transition_AM1,4-AdditionProduct_AMβ-Amino EsterTransition_AM->Product_AMProtonationAldehydeAldehydeImineIminium IonAldehyde->ImineCondensation (-H2O)Amine2AmineAmine2->ImineCondensation (-H2O)EnolEnol/EnolateProduct_Mβ-Amino EsterEnol->Product_MC-C Bond FormationImine->Product_MC-C Bond Formation

Figure 1: Mechanistic comparison showing the linear nature of Aza-Michael (100% atom economy) versus the convergent, multi-component nature of the Mannich reaction.

Critical Performance Comparison

The following analysis compares modern catalytic variants of both reactions (e.g., Organocatalytic Aza-Michael vs. Asymmetric Mannich).

MetricAza-Michael AdditionMannich Reaction
Atom Economy Excellent (100%) . No byproducts.Moderate . Generates stoichiometric

(condensation).
Modularity Low . Requires pre-synthesized

-unsaturated esters.
High . 3-component assembly allows rapid library generation.
Stereocontrol Challenging . Requires face-selective blocking of a planar alkene.Tunable . Dual activation (Imine + Enolate) offers syn/anti control.
Quaternary Centers Difficult . Steric hindrance at the

-carbon often kills reactivity.
Excellent . Ideal for generating

-quaternary centers.
Reaction Conditions Mild . Often RT, solvent-free, or water-compatible.Variable . Often requires low temps (-30°C) for high ee%.
Scalability High .[2] Minimal workup; "Click" chemistry characteristics.Moderate . Purification can be complex due to side reactions (Aldol).
Experimental Protocols
Protocol A: Asymmetric Aza-Michael Addition (Organocatalytic)

Target: Synthesis of enantioenriched

Reagents:

  • Methyl cinnamate (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Catalyst: (+)-Cinchonine (10 mol%)

  • Solvent: Toluene (or Solvent-free)

Step-by-Step Workflow:

  • Charge: In a flame-dried round-bottom flask, dissolve Methyl cinnamate (162 mg, 1.0 mmol) and (+)-Cinchonine (29 mg, 0.1 mmol) in Toluene (2.0 mL).

  • Addition: Add Benzylamine (131

    
    L, 1.2 mmol) dropwise via syringe at room temperature.
    
  • Incubation: Stir the mixture at 30°C for 24 hours. Note: Monitor via TLC (Hexane/EtOAc 8:2). Look for the disappearance of the cinnamate UV spot.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Flash chromatography on silica gel (Eluent: Hexane/EtOAc 9:1) to remove the alkaloid catalyst.

  • Validation: Expect Yield: 85-92%; ee: 60-85% (substrate dependent). Recrystallization can upgrade ee to >99%.

Protocol B: Direct Asymmetric Mannich Reaction

Target: Synthesis of anti-


Reagents:

  • N-Boc-imine (formed in situ or pre-synthesized) (1.0 equiv)

  • Dimethyl malonate (1.5 equiv)

  • Catalyst: Takemoto’s Catalyst (Chiral Thiourea) (10 mol%)

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

  • Preparation: Dissolve N-Boc-imine (0.5 mmol) and the Thiourea catalyst (0.05 mmol) in anhydrous DCM (2.0 mL) under Argon atmosphere.

  • Cooling: Cool the system to -20°C to suppress background racemic reactions.

  • Initiation: Add Dimethyl malonate (0.75 mmol) in one portion.

  • Reaction: Stir at -20°C for 48 hours. Critical: Higher temperatures increase yield but drastically erode enantioselectivity.

  • Quench: Add saturated

    
     solution (2 mL). Extract with DCM (3 x 5 mL).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via column chromatography.
    
  • Validation: Expect Yield: 75-88%; ee: 90-98%; dr: >10:1.

Decision Matrix: Which Route to Choose?

Use the following logic flow to determine the optimal pathway for your specific substrate.

DecisionMatrixStartTarget: β-Amino EsterQ1Is the Carbon BackboneAlready Intact?Start->Q1Q2Need Quaternary Centerat α-position?Q1->Q2No (Need to build it)Result_AMUse Aza-MichaelQ1->Result_AMYes (Acrylate available)Q3Is the AmineSterically Hindered?Q2->Q3NoResult_MUse MannichQ2->Result_MYesQ3->Result_AMNoQ3->Result_MYes (Aza-Michael fails)

Figure 2: Decision tree for selecting between Aza-Michael and Mannich strategies based on structural requirements.

References
  • Review of Aza-Michael Methodology: Rulev, A. Y. (2014). "Aza-Michael Reaction: Achievements and Prospects." Russian Chemical Reviews. Link

  • Organocatalytic Mannich Protocols: Kobayashi, S., et al. (2019). "Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral

    
    -Amino Esters." ACS Omega. Link
    
  • Thiourea Catalysis: Zhang, Z., & Schreiner, P. R. (2009). "Thiourea-based organocatalysis." Chemical Society Reviews. Link

  • Comparative Synthesis Guide: BenchChem. (2025).[3] "A Comparative Guide to the Synthetic Methods of

    
    -Amino Acid Esters." Link
    
  • Green Chemistry Metrics: Constable, D. J., et al. (2002). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry. Link

Enantiomeric excess determination of 3,4-dimethoxy-beta-phenylalanine derivatives

Enantiomeric Excess Determination of 3,4-Dimethoxy- -Phenylalanine Derivatives

Executive Summary

The determination of enantiomeric excess (ee) for 3,4-dimethoxy-


-phenylalanine



This guide evaluates three primary methodologies. Direct Chiral HPLC using Crown Ether phases is identified as the Gold Standard for the free zwitterionic amino acid due to minimal sample preparation and high reproducibility. Marfey’s Method is the superior alternative for biological matrices or trace analysis where UV sensitivity is paramount.

Quick Comparison Matrix
FeatureMethod A: Direct HPLC (Crown Ether) Method B: Indirect HPLC (Marfey's) Method C: Direct HPLC (Zwitterionic)
Target State Free Amino Acid (Zwitterion)Free Amino Acid (Derivatized)Free Amino Acid (Zwitterion)
Primary Column Crownpak CR-I(+) Achiral C18 (e.g., C18 Aq)Chiralpak ZWIX(+)
Resolution (

)
High (> 2.0 typical)Very High (> 3.0 typical)High (> 1.5 typical)
Prep Time Low (< 5 mins)High (60-90 mins)Low (< 5 mins)
Cost per Run High (Column cost)Low (Reagent cost)High (Column cost)
Best For QC / Purity Analysis Biological / Trace Analysis Method Development Flexibility

Strategic Analysis: The -Amino Acid Challenge

Why 3,4-Dimethoxy- -phenylalanine is Different

Unlike



  • Conformational Flexibility: The extra carbon increases degrees of freedom, often reducing the effectiveness of rigid "three-point" interaction sites on older Pirkle-type columns.

  • Chelation Geometry: The distance between the ammonium and carboxylate groups is altered, affecting binding on ligand-exchange columns (e.g., Copper-based CLC).

  • Detection: The 3,4-dimethoxy motif provides a strong UV chromophore (230 nm / 280 nm), reducing the absolute need for derivatization solely for detection, unlike non-aromatic amino acids.

Detailed Methodologies

Method A: Direct Chiral HPLC (Crown Ether)

The Gold Standard for Purity Analysis

This method utilizes a chiral crown ether (3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) immobilized on silica. It works by forming a host-guest inclusion complex specifically with the primary ammonium ion (

  • Why it works: The crown ether size is tuned for the ammonium ion. The acidic mobile phase ensures the amine is fully protonated.

  • Critical Constraint: This column cannot tolerate amine-based mobile phase modifiers (e.g., TEA, DEA) as they compete for the crown ether cavity.

Recommended Protocol
  • Column: Daicel Crownpak CR-I(+) (

    
     mm, 5 
    
    
    m).[1][2]
  • Mobile Phase:

    
     (pH 1.[1]5) / Methanol (90:10 v/v).
    
    • Note: Acetonitrile can be used but often results in lower resolution for phenyl-ring containing analytes compared to MeOH.

  • Flow Rate: 0.4 mL/min.

  • Temperature:

    
     (Lowering to 
    
    
    can significantly boost resolution if
    
    
    ).
  • Detection: UV @ 210 nm (amide) or 280 nm (aromatic).

Step-by-Step Workflow:

  • Equilibration: Flush column with Mobile Phase for 30 mins.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase (Do not use alkaline solvents).

  • Injection: 5

    
    L.
    
  • System Suitability: Ensure Tailing Factor (

    
    ) < 1.3. If tailing occurs, slightly lower pH (add more 
    
    
    ) to suppress carboxylic acid ionization.
Method B: Indirect HPLC (Marfey’s Reagent)

The Solution for Trace Analysis & Biological Matrices

When the sample is scarce or contained in a complex matrix (e.g., plasma, cell lysate), derivatization with Marfey’s Reagent (FDAA) converts enantiomers into diastereomers, which are separable on standard achiral C18 columns.

  • Mechanism: Nucleophilic aromatic substitution. The amino group attacks the fluorodinitrophenyl moiety.

  • Advantage: The resulting diastereomers have different physical properties (hydrophobicity), allowing large separation factors (

    
    ).
    
Recommended Protocol
  • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).[3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18),

    
     mm.
    
  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

Derivatization Workflow:

  • Mix: 50

    
    L Sample (50 mM) + 100 
    
    
    L L-FDAA (1% in acetone) + 20
    
    
    L
    
    
    (1 M).
  • Incubate: Heat at

    
     for 60 minutes.
    
  • Quench: Add 20

    
    L HCl (1 M) to stop reaction and protonate the derivative.
    
  • Dilute: Add 200

    
    L Mobile Phase A.
    
  • Analyze: Gradient elution (10% B to 60% B over 20 mins).

Method C: Zwitterionic Ion-Exchange (ZWIX)

The Modern Alternative

The Chiralpak ZWIX(+) columns use Cinchona alkaloid-derived selectors that contain both anion-exchange and cation-exchange sites. This "double ion-pairing" mechanism is exceptionally robust for

  • Why it works: The 3,4-dimethoxy ring participates in

    
     stacking with the quinoline ring of the selector, while the amine and acid groups engage in ionic bonding.
    
  • Protocol: MeOH / MeCN (50:50) with 50mM Formic Acid + 25mM Diethylamine.

  • Benefit: Unlike Crownpak, this is MS-compatible (volatile buffer).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the appropriate methodology based on sample constraints.

Method_SelectionStartStart: 3,4-dimethoxy-beta-phenylalanine SampleIs_PureIs the samplechemically pure?Start->Is_PureSample_QtySample Quantity?Is_Pure->Sample_QtyYesMethod_BMethod B: Marfey's Reagent(Indirect / C18)*Best for Trace/Bio*Is_Pure->Method_BNo (Complex Matrix)MS_ReqIs MS DetectionRequired?Sample_Qty->MS_ReqHigh (>1 mg)Sample_Qty->Method_BLow (<0.1 mg)Method_AMethod A: Crownpak CR-I(+)(Direct / Acidic Mode)*Best for QC*MS_Req->Method_ANo (UV only)Method_CMethod C: ZWIX(+)(Direct / MeOH)*Best for MS*MS_Req->Method_CYes

Figure 1: Decision tree for selecting the optimal enantiomeric excess determination method.

Experimental Workflow: Marfey's Derivatization

For researchers choosing the indirect method, the reaction pathway is critical.

Marfeys_WorkflowSampleSample(Beta-AA)MixMix + NaHCO3(pH 8-9)Sample->MixFDAAL-FDAA(Reagent)FDAA->MixHeatIncubate40°C, 1 hrMix->HeatQuenchQuench(1M HCl)Heat->QuenchAnalyzeHPLC-UV(C18 Column)Quench->Analyze

Figure 2: Step-by-step reaction workflow for Marfey's Reagent derivatization.

Data Interpretation & Troubleshooting

When analyzing the 3,4-dimethoxy derivative, specific artifacts may appear.

Expected Elution Orders[1]
  • Crownpak CR-I(+): Generally, the (D)-enantiomer (R-configuration) elutes first. The (L)-enantiomer forms a tighter complex with the chiral crown ether.

  • Marfey's (L-FDAA) on C18: The L-L diastereomer typically elutes before the L-D diastereomer due to stronger intramolecular hydrogen bonding in the L-L form reducing its hydrophobicity (retention on C18). Note: This must be confirmed with standards as the beta-position can invert this rule.

Troubleshooting Table
IssueProbable CauseCorrective Action
Peak Tailing Free silanols or ionization of -COOHDecrease pH (add more

or TFA).
Low Resolution Temperature too highLower column oven to

.
Split Peaks (Marfey's) Incomplete reaction or racemizationCheck incubation temp. Do not exceed

.
No Retention (Crown) Mobile phase too organicReduce MeOH content (e.g., go from 15% to 5%).

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2011). Marfey's reagent for chiral amino acid analysis: A review. Journal of Chromatography B, 879(29), 3148-3161.[4] Retrieved from [Link]

  • Ilisz, I., et al. (2022).

    
    -phenylalanines. Journal of Chromatography A. Retrieved from [Link]
    
  • Zhang, T., et al. (2014).[5] Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Chromatography A. Retrieved from [Link]

IR spectrum analysis of beta-amino ester carbonyl stretching frequencies

Comparative Analysis of Carbonyl Stretching Frequencies in -Amino Esters: A Spectroscopic Guide

Executive Summary: The Diagnostic Challenge

In drug development, particularly in the synthesis of


-amino esters

intramolecular hydrogen bonding (IMHB)

This guide evaluates the Infrared (IR) Spectral Analysis Protocol for



Mechanistic Principles: The 6-Membered Ring Effect

To interpret the spectrum accurately, one must understand the underlying physical organic chemistry. The carbonyl stretching frequency (


In




red shift
Comparative Topology
  • 
    -Amino Esters:  Form a 5-membered  H-bonded ring. Due to ring strain and orbital overlap geometry, this H-bond is typically weaker, causing a minimal frequency shift.
    
  • 
    -Amino Esters:  Form a 6-membered  H-bonded ring. This geometry is thermodynamically favored (similar to the stability of 
    
    
    -diketone enols), resulting in a stronger H-bond and a significant diagnostic red shift.
Visualization of the Equilibrium

The following diagram illustrates the equilibrium between the "Free" (open) conformer and the "Folded" (IMHB) conformer.

BetaAminoEster_EquilibriumFreeFree Conformer(Open Chain)H_BondIntramolecular H-Bond(6-Membered Ring)Free->H_Bond Non-polar Solvent(Equilibrium Favored)ShiftSpectral Consequence:Red Shift (~15-25 cm⁻¹)H_Bond->Shift  Weakens C=O Bond

Caption: Figure 1. Conformational equilibrium of

Comparative Performance Data

The following table synthesizes experimental data ranges, comparing the

Functional Group ClassStructural Feature

Frequency (cm⁻¹)
Diagnostic Notes
Simple Aliphatic Ester No H-bonding potential1735 – 1750 Baseline reference.[1] Sharp, singlet band.

-Amino Ester
5-membered IMHB ring1730 – 1745 Weak shift. Often indistinguishable from free ester.

-Amino Ester (Saturated)
6-membered IMHB ring 1715 – 1725 Primary Diagnostic Region. Band often broadens.
Enamine (

-amino-

-unsaturated)
Conjugation + H-bond1650 – 1690 "Vinylogous amide" effect. Extreme red shift.

Key Insight: The shift in saturated

Experimental Protocol: The Dilution Validation

To confirm that the observed frequency shift is due to intramolecular (within the molecule) rather than intermolecular (between molecules) hydrogen bonding, a dilution study is required. This is the "self-validating" pillar of the analysis.

Methodology
  • Solvent Choice: Use a non-polar, aprotic solvent (e.g.,

    
     or 
    
    
    ) to minimize solvent-solute competition.
  • Preparation: Prepare three concentrations: 0.1 M, 0.01 M, and 0.001 M.

  • Acquisition: Record FTIR spectra in a fixed pathlength cell (e.g., KBr or CaF2).

Decision Logic (Self-Validation)

Dilution_LogicStartObserve Red-Shifted C=O Band(~1720 cm⁻¹)DilutePerform Serial Dilution(0.1 M → 0.001 M)Start->DiluteCheckDoes Band Position/Intensity Change?Dilute->CheckInterIntermolecular H-Bonding(Aggregation)Check->InterYes (Shift to ~1740)IntraIntramolecular H-Bonding(Beta-Amino Folding)Check->IntraNo (Remains ~1720)

Caption: Figure 2. The Dilution Protocol Decision Tree. Intramolecular bonds are concentration-independent, whereas intermolecular aggregates dissociate upon dilution.

Comparison with Alternative Technologies

Why choose IR over NMR or X-ray for this specific analysis?

FeatureIR Spectroscopy (This Protocol) NMR Spectroscopy (

)
X-Ray Crystallography
Timescale Femtosecond (

s)
Millisecond (

s)
Static (Solid State)
H-Bond Detection Direct observation of bond weakening.Indirect (via chemical shift

).
Direct geometric measurement.
Sample State Solution (mimics biological fluid).[2]Solution.Solid crystal (lattice forces bias folding).
Throughput High (Minutes per sample).[1]Medium (10-30 mins).Low (Days/Weeks).
Cost Low .High.Very High.

Conclusion: While NMR provides superior connectivity data, IR is the superior tool for rapid conformational screening of

References

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability. Journal of Medicinal Chemistry. (2014). Available at: [Link]

  • Infrared Spectroscopy of Carbonyl Compounds. Chemistry LibreTexts. (2020). Available at: [Link]

  • Intramolecular Hydrogen Bond and Internal Rotation in Esters of Aminoacrylic Acids. Spectroscopy Letters. (2006). Available at: [Link]

  • Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. PMC - NIH. (2012). Available at: [Link]

A Senior Application Scientist's Guide to Reference Standards for Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and accurate quantification of novel chemical entities is paramount. Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate, a key intermediate in the synthesis of various biologically active molecules, is no exception. The reliability of analytical data for this compound underpins the integrity of research findings, the success of process development, and ultimately, the safety and efficacy of potential drug candidates. This guide provides a comprehensive comparison of commercially available reference standards for methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate and details robust analytical methodologies for its quantification, grounded in established scientific principles.

The Critical Role of Reference Standards

A reference standard serves as a highly purified and well-characterized benchmark against which a sample of the same substance can be compared. The use of a reliable reference standard is a cornerstone of analytical method validation, as it ensures the accuracy, precision, and traceability of analytical results.[1][2][3] In the context of drug development, this is not merely a matter of good scientific practice but a stringent regulatory requirement.[1][4]

Comparison of Commercially Available Reference Standards

SupplierProduct Name/CAS NumberStated PurityNotes
ChemSceneMethyl (R)-3-amino-3-(3,4-dimethoxyphenyl)propanoate (CAS: 167886-83-1)≥98%Enantiomerically specific. The CoA should be reviewed for the method of purity determination and chiral purity analysis.[5]
AChemBlockmethyl (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride (CAS: 70494-48-3)95%A structurally related compound, useful as a starting material or for impurity profiling. The lower purity necessitates careful characterization if used as a quantitative standard.[6]
Sigma-AldrichMethyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate (CAS: 752966-27-1)95%A related compound with a different substitution pattern. Highlights the importance of verifying the exact chemical structure.
ChemSceneMethyl (R)-3-amino-3-(3,4-dimethylphenyl)propanoate (CAS: 1213472-69-5)≥98%A related compound with dimethyl substitution instead of dimethoxy. Useful for specificity studies in analytical methods.[7]

Note: The purities listed are as stated by the suppliers and should be independently verified. The absence of a dedicated CRM for methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate underscores the importance of in-house qualification of any purchased material intended for use as a reference standard.

Analytical Methodologies for Quantification

Given the absence of a standardized, compendial method for the analysis of methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate, this guide proposes two robust and scientifically sound approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity. For a molecule like methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate, which contains a chromophore (the dimethoxyphenyl ring), UV detection is a suitable and widely accessible technique.[8][9][10]

The following method is based on established principles for the analysis of aromatic amines and amino acid esters.[8][9][11] Method validation in accordance with ICH guidelines is essential before its application in a regulated environment.[1][2][3][4]

Chromatographic Conditions:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 70% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm and 280 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A/B (50:50)

Rationale for Method Parameters:

  • C18 Column: The non-polar stationary phase is well-suited for retaining the moderately polar analyte.

  • Acidified Mobile Phase: The use of trifluoroacetic acid ensures the amine functionality is protonated, leading to sharper peaks and improved chromatographic performance.

  • Gradient Elution: A gradient is employed to ensure adequate retention of the analyte while also eluting any potential impurities with different polarities within a reasonable timeframe.

  • Dual Wavelength Detection: Monitoring at two wavelengths (the UV maximum of the benzene ring and a secondary wavelength) can help in peak purity assessment and detection of impurities with different spectral properties.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (Accurately Weighed) inject_std Inject Standard prep_std->inject_std Known Concentration prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample Unknown Concentration hplc_system HPLC System (C18 Column, Gradient Elution) integrate_peaks Integrate Peak Areas hplc_system->integrate_peaks Chromatograms inject_std->hplc_system inject_sample->hplc_system calculate_conc Calculate Concentration (External Standard Method) integrate_peaks->calculate_conc report Generate Report calculate_conc->report

Caption: Workflow for HPLC-UV analysis of methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary analytical method for the determination of purity and concentration of organic molecules.[12][13][14][15][16] Unlike chromatographic techniques that rely on a response factor, qNMR provides a direct measurement of the molar concentration of an analyte relative to an internal standard of known purity.[13][14] This makes it an ideal technique for certifying the purity of a candidate reference standard in the absence of a pre-existing CRM.

Instrumentation and Reagents:

  • NMR Spectrometer: 400 MHz or higher field strength

  • Internal Standard: A certified reference material with known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.

  • Deuterated Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6), ensuring complete dissolution of both the analyte and the internal standard.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate and a similar, accurately weighed amount of the internal standard into a clean vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to allow for full magnetization recovery.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following equation:[13]

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Experimental Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire_spectrum Acquire ¹H NMR Spectrum (Optimized Parameters) dissolve->acquire_spectrum process_spectrum Process Spectrum (Phasing, Baseline Correction) acquire_spectrum->process_spectrum integrate_signals Integrate Analyte and Standard Signals process_spectrum->integrate_signals calculate_purity Calculate Purity integrate_signals->calculate_purity

Caption: Workflow for purity determination by Quantitative NMR (qNMR).

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the analytical data, the chosen method must be validated.[1][2][3][4] A validated analytical method is a self-validating system, providing documented evidence of its suitability for the intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The accurate analysis of methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate is a critical activity in the pharmaceutical development pipeline. While a dedicated certified reference material is not currently available, a combination of sourcing high-purity material from commercial vendors and implementing rigorous in-house characterization can provide a reliable reference standard. The proposed HPLC-UV method offers a practical approach for routine analysis, while qNMR serves as a powerful tool for the primary certification of the reference standard's purity. By adhering to the principles of analytical method validation, researchers can ensure the integrity and reliability of their data, thereby supporting the advancement of their research and development programs.

References

  • Bruker. Quantitative NMR Assays (qNMR). Retrieved from [Link]

  • Gehrke, C. W., et al. (1987). Analysis of Amino Acids by Gas Chromatography as the A'-Trifluoroacetyl w-Butyl Esters. Journal of the Association of Official Analytical Chemists, 70(1), 161-168.
  • Kaiser, F. E., et al. (1974). Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Islam, M. A. (2019, May 24). Analysis of amino acids by gas-liquid chromatography: The development of a method and its application. Enlighten Theses. Retrieved from [Link]

  • TGA. (2004). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • Veeprho. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Meinert, C., et al. (2013). Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis. Analytical Methods, 5(18), 4745-4752.
  • UC Davis Stable Isotope Facility. (2024, October 15). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Retrieved from [Link]

  • Patel, K. (2022, November 8). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences, 21(2), 245-254.
  • Agilent Technologies. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Retrieved from [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Mazzucco, E., et al. (2010). High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. Journal of Agricultural and Food Chemistry, 58(1), 127-134.
  • Spectroscopy Online. (2023, October 9). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Retrieved from [Link]

  • BuyersGuideChem. Methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate. Retrieved from [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • Chemsrc. methyl 3-(3,4-dimethoxyphenyl)propanoate. Retrieved from [Link]

  • precisionFDA. METHYL 3-((3-METHOXY-3-OXOPROPYL)(METHYL)AMINO)PROPANOATE HYDROCHLORIDE. Retrieved from [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Retrieved from [Link]

  • PubChem. Methyl 3-((3-methoxyphenyl)amino)propanoate. Retrieved from [Link]

Sources

A Comparative Guide to COSY and HSQC NMR Assignment for the 3,4-Dimethoxyphenyl Propyl Backbone

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and natural product analysis, the 3,4-dimethoxyphenyl propyl moiety is a recurrent and significant structural motif. Its unambiguous characterization is paramount for confirming molecular identity, understanding structure-activity relationships, and ensuring quality control. However, the overlapping signals in a standard one-dimensional (1D) ¹H Nuclear Magnetic Resonance (NMR) spectrum can often present a puzzle, making definitive assignments challenging. This guide provides an in-depth, experience-driven comparison of two powerful two-dimensional (2D) NMR techniques—Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC)—as a synergistic solution for the complete and confident assignment of the 3,4-dimethoxyphenyl propyl backbone.

The Challenge: Limitations of 1D NMR

A 1D ¹H NMR spectrum provides foundational information about chemical shifts, signal integrations, and coupling patterns.[1] For the 3,4-dimethoxyphenyl propyl backbone, one can typically identify distinct regions for aromatic protons, methoxy groups, and the aliphatic propyl chain. However, within the aromatic region, the similar electronic environments can cause signals to overlap. Likewise, the methylene protons of the propyl chain can exhibit complex splitting patterns that are difficult to interpret in isolation. This ambiguity necessitates a more sophisticated approach to map the molecular connectivity definitively.

Theoretical Framework: The Synergy of 2D Correlation Spectroscopy

2D NMR spectroscopy resolves the issue of signal overlap by spreading the information across two frequency axes, revealing correlations between nuclei that are interacting.[2][3] For our purpose, COSY and HSQC are not competing alternatives but rather complementary techniques that, when used together, provide a complete picture of the molecular structure.

COSY (Correlation Spectroscopy): Mapping the ¹H-¹H Network

The COSY experiment is a homonuclear technique that identifies protons that are spin-spin coupled, typically through two or three bonds.[4] The resulting 2D spectrum displays the 1D ¹H spectrum along both axes. The crucial information lies in the off-diagonal "cross-peaks," which act as signposts indicating that two protons are coupled.[5][6] By tracing the path of these cross-peaks, one can effectively "walk" along a chain of coupled protons, establishing the connectivity within a spin system, such as the propyl chain or the arrangement of protons on the aromatic ring.[5][7]

HSQC (Heteronuclear Single Quantum Coherence): Linking ¹H to ¹³C

The HSQC experiment is a proton-detected heteronuclear technique that correlates a proton directly to the carbon atom to which it is attached.[8][9][10] This is a highly sensitive method that produces a 2D spectrum with the ¹H chemical shifts on one axis and the ¹³C chemical shifts on the other.[9][11] Each cross-peak in an HSQC spectrum represents a direct one-bond C-H connection.[9] Its power lies in its ability to leverage the often better-resolved ¹H spectrum to assign the corresponding ¹³C signals, which are less sensitive and have a much wider chemical shift range.[4]

A Self-Validating Experimental Workflow

Achieving high-quality, interpretable spectra is contingent upon meticulous sample preparation and a logical experimental sequence. The following protocol is designed to be a self-validating system, where the results from one experiment logically inform the next.

  • Sample Preparation:

    • Accurately weigh 10-25 mg of the 3,4-dimethoxyphenyl propyl-containing compound.[12][13] For subsequent ¹³C-based experiments like HSQC, a higher concentration is beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.[14]

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[13][15] The deuterated solvent is necessary for the spectrometer's lock system.[12]

    • Ensure the sample is fully dissolved. Any solid particulates will disrupt the magnetic field homogeneity, leading to broadened spectral lines.[13][15] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12]

    • The final sample height in the tube should be approximately 4-5 cm (0.5-0.6 mL) to ensure it is centered within the instrument's detection coil.[14][15]

    • Cap the NMR tube securely and label it clearly.

  • NMR Data Acquisition:

    • ¹H NMR: Acquire a standard 1D ¹H spectrum. This initial spectrum provides an overview of the proton environments and serves as the reference for the subsequent 2D experiments.

    • COSY: Run a gradient-selected COSY (gCOSY) or DQF-COSY experiment. These variants offer better artifact suppression.

    • HSQC: Acquire a sensitivity-enhanced, gradient-selected HSQC experiment. This provides clean, high-resolution correlations between directly bonded protons and carbons.[8]

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Data Analysis weigh Weigh 10-25 mg Sample dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter proton Acquire 1D ¹H NMR filter->proton cosy Acquire 2D COSY proton->cosy hsqc Acquire 2D HSQC cosy->hsqc analyze_h Analyze ¹H Spectrum (Initial Groups) hsqc->analyze_h analyze_cosy Analyze COSY (¹H-¹H Connectivity) analyze_h->analyze_cosy analyze_hsqc Analyze HSQC (¹H-¹³C Connectivity) analyze_cosy->analyze_hsqc assign Final Assignment analyze_hsqc->assign

Caption: Experimental and analytical workflow for NMR assignment.

Data Interpretation: A Step-by-Step Guide

Let's consider a representative dataset for 3,4-dimethoxyphenyl propane to illustrate the interpretation process.

Step 1: Analysis of the 1D ¹H NMR Spectrum

The initial ¹H spectrum allows for the preliminary grouping of signals based on their chemical shift (δ), integration, and multiplicity:

  • Aromatic Region (δ 6.7-6.9 ppm): Three protons with complex splitting patterns.

  • Methoxy Region (δ ~3.8 ppm): Two singlets, each integrating to 3H.

  • Aliphatic Region (δ 0.9-2.6 ppm): Signals corresponding to the -CH₂-CH₂-CH₃ propyl chain.

Step 2: COSY Spectrum Analysis - Tracing Proton Connections

The COSY spectrum is pivotal for deciphering the connectivity.

  • Propyl Chain: A cross-peak will connect the terminal methyl protons (H-γ, a triplet) to the adjacent methylene protons (H-β, a multiplet). Another cross-peak will link H-β to the benzylic methylene protons (H-α, a triplet). This creates an unambiguous "walk" along the entire propyl chain.

  • Aromatic Ring: Cross-peaks will reveal the coupling between adjacent aromatic protons, confirming their relative positions (ortho-coupling).

¹H-¹H COSY Correlations H-α (δ ~2.5 ppm) H-β (δ ~1.6 ppm) H-γ (δ ~0.9 ppm) Ar-H (δ 6.7-6.9 ppm)
H-α (δ ~2.5 ppm) DiagonalX
H-β (δ ~1.6 ppm) X DiagonalX
H-γ (δ ~0.9 ppm) X Diagonal
Ar-H (δ 6.7-6.9 ppm) Correlations between adjacent Ar-H

Step 3: HSQC Spectrum Analysis - Assigning the Carbon Backbone

With the proton assignments established from the COSY data, the HSQC spectrum allows for the direct and definitive assignment of the protonated carbons.[16]

  • The signal for H-α in the ¹H dimension will show a cross-peak to its attached carbon, C-α, in the ¹³C dimension.

  • Similarly, the correlations for H-β/C-β, H-γ/C-γ, the aromatic protons to their respective carbons, and the methoxy protons to the methoxy carbons can be instantly identified.

¹H Signal (ppm) Assigned Proton Correlated ¹³C Signal (ppm) Final Carbon Assignment
~6.85Ar-H~120C-2/5/6
~6.75Ar-H~112C-2/5/6
~6.70Ar-H~111C-2/5/6
~3.85OCH₃~56OCH₃
~3.84OCH₃~55.9OCH₃
~2.50H-α~38C-α
~1.60H-β~25C-β
~0.90H-γ~14C-γ

Step 4: Logical Deduction and Final Assignment

The combination of these techniques provides a robust, cross-validated assignment of the entire molecular backbone. The COSY experiment establishes the proton framework, and the HSQC experiment anchors this framework to the carbon skeleton.

G cluster_input Experimental Data cluster_process Interpretation Logic H1_NMR 1D ¹H NMR (Shifts, Multiplicity) Identify_Spins Identify Spin Systems (e.g., Propyl Chain) via COSY H1_NMR->Identify_Spins COSY_Data 2D COSY (¹H-¹H Correlations) COSY_Data->Identify_Spins HSQC_Data 2D HSQC (¹H-¹³C Correlations) Assign_C Assign ¹³C Spectrum via HSQC HSQC_Data->Assign_C Assign_H Assign ¹H Spectrum Identify_Spins->Assign_H Assign_H->Assign_C Final_Structure Fully Assigned Structure Assign_C->Final_Structure

Caption: Logical flow of data interpretation for structural assignment.

Conclusion: An Indispensable Combination

For researchers, scientists, and drug development professionals, the combination of COSY and HSQC NMR spectroscopy is not merely a best practice but an essential methodology for the unambiguous structural elucidation of molecules like those containing the 3,4-dimethoxyphenyl propyl backbone. COSY provides the map of proton connectivity, while HSQC furnishes the crucial link to the carbon framework. Together, they form a powerful, synergistic, and self-validating toolkit that transforms spectral complexity into structural clarity, ensuring the scientific integrity and trustworthiness of the data.

References

  • Bodenhausen, G., & Ruben, D. J. (1980). Natural abundance nitrogen-15 NMR by enhanced heteronuclear spectroscopy. Chemical Physics Letters, 69(1), 185-189. [Link]

  • University of Wisconsin-Madison, Chemistry Department. (n.d.). NMR Sample Preparation. [Link]

  • Li, W., et al. (2023). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Polymers, 15(15), 3289. [Link]

  • Field, L. D., Li, H. L., & Magill, A. M. (2011). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley. [Link]

  • Longdom Publishing. (2024). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Weizmann Institute of Science, Chemical Research Support. (n.d.). Sample Preparation & NMR Tubes. [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. [Link]

  • Palmer, A. G., et al. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Concepts in Magnetic Resonance Part A, 20A(1), 1-23. [Link]

  • News-Medical. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]

  • Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. [Link]

  • Bruker. (n.d.). COSY (COrrelation SpectroscopY). [Link]

  • Simpson, T. J. (2016). Organic Structure Determination Using 2-D NMR Spectroscopy (2nd ed.). Elsevier. [Link]

  • e-PGPathshala. (n.d.). Principles of 2D NMR spectroscopy- Homonuclear correlations. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • University of Strathclyde. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • University of Ottawa, NMR Facility. (n.d.). COSY. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 287-312. [Link]

  • San Diego State University, NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

Sources

Melting point comparison of racemic vs enantiopure beta-amino esters

Melting Point Comparison of Racemic vs. Enantiopure -Amino Esters: A Thermodynamic Guide

Introduction


1

While the spectroscopic profiles (NMR, IR) of a racemate and an isolated enantiomer are identical in an achiral environment, their solid-state thermodynamic properties—specifically the melting point (


The Thermodynamic Basis of Melting Point Differences

When a racemic

2
  • Racemic Compound (True Racemate, ~90% of cases): The (R) and (S) enantiomers pair up to form a completely new, highly ordered crystal lattice. Because the intermolecular forces in this new lattice differ from those in the enantiopure crystal, the melting point of the racemic compound will be distinct. It can be higher, lower, or occasionally similar to the enantiopure form, but it possesses a unique enthalpy of fusion.

  • Conglomerate (~10% of cases): The enantiomers spontaneously separate during crystallization, forming a mechanical mixture of pure (R) crystals and pure (S) crystals. In this system, the racemate acts as a eutectic mixture, and its melting point is always strictly lower than that of the enantiopure form.

  • Solid Solution (Pseudoracemate, <1% of cases): The enantiomers are randomly distributed within the crystal lattice. The melting point of the racemate is nearly identical to the enantiopure form, and addition of a small amount of one enantiomer barely shifts the melting point.

Solid-State Characterization Workflow

To objectively determine which solid-state system a

SolidStateWorkflowN1Synthesize β-Amino Ester(Racemic & Enantiopure)N2DSC Thermal Analysis(Measure Tm & ΔHf)N1->N2N3Construct Phase DiagramN2->N3N4CompareTm(Rac) vs Tm(Enant)N3->N4N5ConglomerateTm(Rac) < Tm(Enant)N4->N5 Eutectic MeltN6Racemic CompoundTm(Rac) ≠ Tm(Enant)N4->N6 Distinct LatticeN7Solid SolutionTm(Rac) ≈ Tm(Enant)N4->N7 Isomorphous

Figure 1: Thermodynamic workflow for classifying the solid-state nature of chiral β-amino esters.

Comparative Data Analysis

To illustrate these thermodynamic differences, we compare the thermal properties of a representative

3344

Table 1: Comparative Solid-State Properties of Ethyl 3-amino-3-phenylpropanoate HCl

Thermodynamic PropertyEnantiopure (S)-IsomerRacemic (±)-MixtureSolid-State Classification
Melting Point (

)
158.2 °C142.5 °CRacemic Compound
Enthalpy of Fusion (

)
115 J/g98 J/g-
Crystal Lattice Energy HigherLower-
Solubility (in EtOH at 25°C) 12 mg/mL28 mg/mLMeyerhoffer's Rule applies

Note: The lower melting point and higher solubility of the racemate relative to the enantiopure form indicate that the heterochiral (R/S) lattice interactions are weaker than the homochiral (S/S) interactions in this specific compound.

Experimental Protocol: Self-Validating DSC Methodology

To objectively determine the solid-state nature of a

Step 1: Sample Preparation

  • Action: Accurately weigh 2.0–5.0 mg of the crystalline

    
    -amino ester into a hermetic aluminum pan and seal it using a sample press.
    
  • Causality: A small sample mass minimizes thermal gradients within the sample, ensuring sharp endothermic peaks. Hermetic sealing prevents the volatilization of residual crystallization solvents or the sublimation of the free amine, which would artificially depress the melting point via freezing point depression.

Step 2: Instrument Calibration

  • Action: Calibrate the DSC using a high-purity Indium standard (

    
     = 156.6 °C, 
    
    
    = 28.45 J/g).
  • Causality: Indium melts within the typical range of amino ester salts. Calibration ensures that the measured heat flow and temperature accurately reflect the thermodynamic properties of the crystal lattice, establishing an authoritative baseline.

Step 3: Thermal Method Execution

  • Action: Equilibrate the sample at 25 °C, then heat at a constant rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Causality: A 10 °C/min heating rate provides an optimal balance between signal sensitivity (generating a larger heat flow) and thermal resolution (minimizing thermal lag). The nitrogen purge prevents oxidative degradation of the amine group at elevated temperatures.

Step 4: Data Integration

  • Action: Integrate the melting endotherm to determine the onset temperature (

    
    ) rather than the peak maximum.
    
  • Causality:

    
     represents the true thermodynamic melting point of the bulk material at equilibrium. The peak maximum is highly dependent on sample mass and heating rate artifacts, making it an unreliable metric for comparative solid-state chemistry.
    

Step 5: System Validation (The Physical Mixture Test)

  • Action: Create a 50:50 physical mixture of the pure (R) and (S) enantiomers using a mortar and pestle, and run the identical DSC method.

  • Causality: This is the ultimate self-validation step. If the racemate naturally forms a racemic compound, the physical mixture will show an initial endotherm at the eutectic temperature, followed by an exothermic recrystallization event into the racemic compound, and a final melt at the racemate's

    
    . This internal control definitively validates the solid-state assignment without requiring complex X-ray crystallography[2].
    

Conclusion

Understanding the melting point differences between racemic and enantiopure

References

1.4 - ResearchGate 2. 3 - Okayama University 3.2 - Scribd 4.1 - DocBrown

Safety Operating Guide

Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directive

Do not dispose of Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate down the drain.

This compound is a


-amino acid ester derivative.[1][2] While valuable as a chiral intermediate in drug development, it presents specific environmental and reactivity risks.[1] It is classified as an Irritant  to biological membranes and is Harmful to Aquatic Life  (H412).[2][3]

Operational Directive:

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

  • Segregation: Classify as Non-Halogenated Organic Waste (unless dissolved in halogenated solvents like DCM).[2]

  • Critical Incompatibility: Isolate from strong oxidizers and nitrosating agents (e.g., sodium nitrite) to prevent the formation of explosive or carcinogenic byproducts.[1]

Chemical Profile & Hazard Characterization

Before initiating disposal, verify the material state against the following profile to ensure the correct waste stream selection.

ParameterSpecificationOperational Implication
Chemical Structure

-Amino Ester
Susceptible to hydrolysis; basic functionality.[1][2]
Physical State Solid (typically white/off-white powder)Dust explosion hazard if aerosolized.[2]
Molecular Weight ~239.27 g/mol N/A
Acidity/Basicity Weak Base (Amine)Incompatible with strong acids (exothermic).[2]
Reactivity Ester GroupHydrolyzes in strong acid/base to release methanol.[2]
Key Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H412 (Aquatic Tox.)Must be double-bagged; zero sewer discharge.[1][2]
RCRA Classification Not P- or U-listed specifically.[1][2]Manage as D001 (Ignitable) if in solvent, or General Hazardous Organic.[1][2]

Pre-Disposal Risk Assessment

Effective disposal requires understanding the "Why" behind the protocol.[2] As a scientist, you must treat the waste container as a reaction vessel.

  • Amine Reactivity: The primary amine group (

    
    ) is electron-rich.[1][2]
    
    • Risk:[2][4][5] Mixing with strong oxidizers (peroxides, permanganates) can cause immediate fire.[1][2]

    • Risk:[2][4][5] Mixing with nitrous acid sources generates unstable diazonium salts.[2]

  • Ester Hydrolysis: The methyl ester moiety is labile.[2]

    • Risk:[2][4][5] Disposal in highly acidic or basic aqueous waste streams can trigger hydrolysis, releasing Methanol (flammable/toxic) and the free acid form, changing the waste's flammability profile.[1]

Visual Workflow: Waste Stream Decision Matrix

Use this logic gate to determine the correct container for your specific waste fraction.[2]

WasteSegregation Start Waste Generation: Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Filter Cake) StateCheck->Solid Pure Compound Liquid Liquid (Solution/Mother Liquor) StateCheck->Liquid Dissolved BinSolid Container A: Solid Hazardous Waste (Double Bagged) Solid->BinSolid Label: Toxic/Irritant SolventCheck Solvent Composition? Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated >1% Halogens NonHalogenated Non-Halogenated? (MeOH, EtOAc, DMF) SolventCheck->NonHalogenated No Halogens BinHalo Container B: Halogenated Liquid Waste Halogenated->BinHalo BinNonHalo Container C: Non-Halogenated Liquid Waste NonHalogenated->BinNonHalo

Caption: Logic flow for segregating amine ester waste based on physical state and solvent composition to prevent cross-contamination.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired reagents, spilled solids, or synthesis cakes.[1][2]

  • PPE Requirements: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1][2][6] Use a particulate respirator (N95) if handling large quantities outside a fume hood.[2]

  • Containment:

    • Place the solid material into a clear, chemically resistant plastic bag (polyethylene).[1]

    • Twist and tape the neck of the bag to seal it.[2]

    • Place this bag into a second bag (double-bagging) to prevent leakage during transport.

  • Labeling:

    • Affix a hazardous waste tag.[2]

    • Chemical Name: Write out the full name. Do not use abbreviations or structural formulas alone.

    • Hazards: Check "Toxic" and "Irritant."[2]

  • Storage: Store in the "Solid Hazardous Waste" drum pending pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, washes, or dissolved samples.[1][2]

  • Segregation Check:

    • Does the solution contain Dichloromethane (DCM) or Chloroform?

      • YES: Use the Halogenated waste stream.[2]

      • NO: Use the Non-Halogenated (Organic) waste stream.[2]

  • pH Verification:

    • Check the pH of the waste solution.[2][7]

    • Critical Step: If the solution is strongly acidic (pH < 2) or basic (pH > 10), consider neutralizing to pH 6–8 before adding to the main waste drum to prevent exothermic reactions or hydrolysis in the drum.[1][2] However , if your facility incinerates bulk liquids, neutralization may not be required—consult your EHS officer.[1]

  • Transfer:

    • Use a funnel to prevent spills.[2]

    • Leave at least 10% headspace in the container for thermal expansion.[2]

    • Cap tightly immediately after filling.[2]

Protocol C: Spill Cleanup (Emergency Response)

Applicability: Accidental release on benchtop or floor.[2]

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[2]

  • PPE: Don standard PPE plus a dust mask (for solids) or organic vapor respirator (for liquids).[2]

  • Neutralize/Absorb:

    • Solids: Do not dry sweep (creates dust).[2] Cover with wet paper towels or use a HEPA vacuum designated for chemicals.[2]

    • Liquids: Cover with an inert absorbent (Vermiculite or commercial spill pads).[2] Do not use sawdust (combustible reaction risk with oxidizers).[2]

  • Decontaminate:

    • Collect waste into a disposal bag.[2][8]

    • Clean the surface with a mild soap solution followed by water.[2]

    • Test the surface pH to ensure no corrosive residue remains.[2]

Regulatory Compliance (RCRA & EPA)

While Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate is not explicitly listed on the EPA's P-List (Acutely Hazardous) or U-List (Toxic), it is regulated under the "Cradle-to-Grave" principle of the Resource Conservation and Recovery Act (RCRA) .[1][2]

  • Waste Determination: The generator (you) is responsible for determining hazards.[2]

  • Characteristic Waste: If dissolved in a solvent with a flashpoint <60°C (e.g., Ethanol), the mixture is D001 (Ignitable) .[1][2]

  • Documentation: All disposal manifests must list the principal organic constituents.[2] Ensure the CAS number (if available for your specific isomer, e.g., 1213472-69-5 ) is recorded.[1][2]

References

  • U.S. Environmental Protection Agency (EPA). (2025).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][6] National Academies Press.[2] Retrieved from [Link]

  • Princeton University EHS. (2024).[2] Chemical Incompatibility Chart.[2] Retrieved from [Link]

  • Code of Federal Regulations. (2024). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.[2] Retrieved from [Link][1][2]

Sources

Personal Protective Equipment & Handling Guide: Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate

[1]

Executive Safety Summary

Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate is a

1

The Core Hazard Mechanism:

  • Amine Functionality: Acts as a base and potential sensitizer.[1] Direct contact can cause chemical burns or severe dermatitis (H315).[1]

  • Methyl Ester Moiety: Susceptible to hydrolysis, potentially releasing methanol and the free acid upon contact with mucous membranes (eyes/lungs), leading to delayed irritation (H319, H335).

  • Physical Form: Typically a fine, electrostatic powder.[1] The risk of airborne particulate drift is the primary vector for exposure.

Immediate Action Required: Treat as Skin Irritant 2, Eye Irritant 2A, and STOT SE 3 .[1] All handling must occur within a certified chemical fume hood.

Technical PPE Specifications (The Barrier Matrix)

Standard laboratory PPE is insufficient without material compatibility verification.[1] The following specifications are derived from permeation data for organic esters and amines.

Hand Protection: The Nitrile Imperative

Do NOT use Latex. Methyl esters can degrade natural rubber latex, reducing breakthrough time to <5 minutes.

ParameterSpecificationScientific Rationale
Material Nitrile Rubber (100%)Resists ester swelling and amine permeation.[1]
Thickness

0.11 mm (4-5 mil)
Provides >30 min breakthrough time for solid handling.[1]
Technique Double Gloving Outer Glove: Discard immediately upon contamination.Inner Glove: Acts as the final biological barrier.[1]
Inspection Inflation Test Manually inflate gloves prior to donning to detect micro-pinholes common in bulk manufacturing.[1]
Ocular & Respiratory Protection

Safety glasses are inadequate for fine powders that behave like fluids in air currents.

  • Eyes: Indirect Vent Chemical Splash Goggles (ANSI Z87.1+).[1]

    • Why: "Safety glasses" allow particulate migration around the lens during static discharge events. Goggles seal the ocular cavity.

  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity: 0.5 m/s).[1]

    • Secondary (if hood unavailable): N95 or P100 particulate respirator.[1] Note: Surgical masks offer zero protection against chemical dust.[1]

Body Protection[1][2]
  • Lab Coat: 100% Cotton or Nomex (Fire Resistant).[1] Avoid synthetic blends (polyester) which can melt into skin if the organic solvent used for dissolution ignites.

  • Footwear: Closed-toe, non-perforated leather or synthetic leather.[1]

Operational Protocols: A Self-Validating Workflow

Safety is not a static state; it is a dynamic process.[1] Follow this workflow to ensure containment.

Protocol A: Weighing & Transfer (The Critical Zone)

The highest risk of exposure occurs when the container is open, and the solid is agitated.

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance inside the hood.

    • Mechanism:[1][2] Organic esters are dielectric; they accumulate static charge, causing "powder jumping" that bypasses standard airflow containment.

  • The "Tunnel" Method: Do not weigh into an open boat. Weigh directly into a tared vial or flask. Use a powder funnel to minimize surface area exposure.

  • Decontamination: Wipe the exterior of the stock bottle with a solvent-dampened tissue (Ethanol or DCM) inside the hood before returning it to storage.

Protocol B: Solubilization & Reaction[1]
  • Solvent Choice: When dissolving, add solvent slowly.[1]

    • Caution: The amine group is basic.[3] If dissolving in acidic media or halogenated solvents, mild exotherms may occur.

  • Spill Management:

    • Solid Spill: Do not sweep (creates dust).[1] Cover with wet paper towels (water/surfactant), then wipe up.[1]

    • Solution Spill: Use vermiculite or chem-pads.[1] Dispose of as organic hazardous waste.

Waste Disposal & Deactivation

Improper disposal of amines is a leading cause of regulatory citations.

  • Segregation: Dispose of in "Organic Waste - Basic" or "Non-Halogenated Organic" streams.[1]

  • Incompatibility: NEVER mix with "Oxidizing Waste" (e.g., Nitric acid, Peroxides).[1] The amine + oxidizer combination can be hypergolic or explosive.

  • Container Prep: Triple rinse empty containers with a compatible solvent (e.g., Acetone) before discarding glass.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring no step is skipped.

SafetyWorkflowStartStart: Handling Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoateRiskAssessRisk Assessment:Is Fume Hood Available?Start->RiskAssessPPE_CheckPPE Verification:1. Nitrile Gloves (>0.11mm)2. Splash Goggles3. Cotton Lab CoatRiskAssess->PPE_CheckYesStop_WorkSTOP WORK:Obtain Engineering ControlsRiskAssess->Stop_WorkNoStatic_CheckStatic Control:Is powder jumping?PPE_Check->Static_CheckIonizerAction:Use Ionizing Bar / Anti-static GunStatic_Check->IonizerYesWeighingWeighing Protocol:Transfer via Funnel inside HoodStatic_Check->WeighingNoIonizer->WeighingWaste_SegDisposal:Segregate as Organic Basic WasteWeighing->Waste_SegIncomp_CheckCRITICAL CHECK:Is waste container Oxidizer-Free?Waste_Seg->Incomp_CheckIncomp_Check->Stop_WorkNo (Risk of Explosion)FinalProcess Complete:Log usage & Decontaminate AreaIncomp_Check->FinalYes

Figure 1: Operational Safety Decision Tree. This workflow enforces engineering controls (Fume Hood) and chemical compatibility checks (Oxidizer separation) prior to execution.

References

  • University of Pennsylvania, EHRS. (2023).[1] Nitrile Glove Chemical Compatibility Reference.[1][4][5] Retrieved from [Link]

  • PubChem. (2023).[1] Compound Summary: Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate (CAS 27798-73-8).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2023).[1] Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1][2]

  • Collect & Recycle. (2024). Amine Disposal Guidelines for Businesses.[1] Retrieved from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.